molecular formula C21H15F4N5O2S B12366656 Apalutamide-d7

Apalutamide-d7

货号: B12366656
分子量: 484.5 g/mol
InChI 键: HJBWBFZLDZWPHF-FJNYTKNASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Apalutamide-d7 is a deuterium-labeled stable isotope of the potent, competitive androgen receptor (AR) antagonist Apalutamide. This compound is designed for use in quantitative mass spectrometry and pharmacokinetic studies, serving as an internal standard to ensure analytical accuracy and precision during drug development research. The parent compound, Apalutamide, acts by binding directly to the ligand-binding domain of the androgen receptor with high affinity. This binding inhibits critical steps in the AR signaling pathway, including AR nuclear translocation and DNA binding, ultimately impeding AR-mediated transcription. In preclinical models, this mechanism leads to decreased tumor cell proliferation and increased apoptosis, resulting in tumor volume regression. Apalutamide retains full antagonist activity even in the context of increased AR expression, a common feature in castration-resistant prostate cancer. Deuterium labeling, in which seven hydrogen atoms in the Apalutamide structure are replaced with the stable, heavy isotope deuterium, generates a molecule with nearly identical chemical structure but a higher molecular mass. This compound has a molecular formula of C21H8D7F4N5O2S and a molecular weight of 484.48 g/mol. This mass difference allows researchers to distinguish the standard from the analyte in mass spectrometric methods without interfering with the compound's inherent biological activity. This compound is, therefore, an essential tool for advancing research into novel therapies for non-metastatic and metastatic castration-resistant prostate cancer. Please note: This product is intended for research purposes only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C21H15F4N5O2S

分子量

484.5 g/mol

IUPAC 名称

4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuteriomethyl)benzamide

InChI

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3,5D2,6D2

InChI 键

HJBWBFZLDZWPHF-FJNYTKNASA-N

手性 SMILES

[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)NC([2H])([2H])[2H])F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H]

规范 SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

产品来源

United States

Foundational & Exploratory

The Dual Utility of Deuterated Apalutamide (Apalutamide-d7): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the multifaceted purpose of deuterated Apalutamide (Apalutamide-d7), a stable isotope-labeled analog of the potent androgen receptor inhibitor, Apalutamide. Primarily, this compound serves as a critical internal standard for bioanalytical assays, ensuring accuracy and precision in pharmacokinetic studies. Furthermore, strategic deuteration of Apalutamide has been investigated as a means to enhance its pharmacokinetic properties, a concept rooted in the kinetic isotope effect. This document provides a comprehensive overview of these applications, complete with detailed experimental protocols, quantitative data, and visual representations of key concepts.

This compound as an Internal Standard in Bioanalysis

In the quantitative analysis of Apalutamide in biological matrices, such as plasma, a stable isotope-labeled internal standard is indispensable. This compound, in which seven hydrogen atoms are replaced with deuterium (B1214612), is an ideal internal standard because it is chemically identical to the analyte but has a different mass. This allows for its differentiation from the endogenous analyte by mass spectrometry. Its co-elution with the analyte during chromatography helps to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.

Experimental Protocols for Bioanalytical Quantification using this compound

The following are generalized protocols for the quantification of Apalutamide in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Thaw plasma samples (calibration standards, quality controls, and unknown samples) at room temperature.

  • Vortex the samples for 3 minutes.

  • Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex the sample for an additional 5 minutes.

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

  • To a 100 µL aliquot of plasma sample in a polypropylene (B1209903) tube, add 125 µL of the this compound internal standard working solution.

  • Vortex the mixture briefly.

  • Add 5.0 mL of ethyl acetate (B1210297) and vortex at high speed for 5 minutes.

  • Shake the samples for 20 minutes.

  • Centrifuge the samples at 5000 rpm for 15 minutes at 5°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

Data Presentation: LC-MS/MS Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of Apalutamide using a deuterated internal standard.

Table 1: Liquid Chromatography Parameters

ParameterMethod 1Method 2
Column Ultimate XB-C18 (50 x 4.6 mm, 5 µm)Atlantis dC18
Mobile Phase 55% Acetonitrile with 0.1% Formic Acid, 45% Water with 0.1% Formic Acid80% Acetonitrile, 20% Water with 0.2% Formic Acid
Flow Rate 0.4 mL/min0.8 mL/min
Column Temperature 40°CNot Specified
Injection Volume 1 µLNot Specified
Run Time 7.0 min2.5 min

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5500 V
Source Temperature 450°C to 500°C
Curtain Gas (CUR) ~40 psi
Nebulizer Gas (GS1) ~50 psi
Auxiliary Gas (GS2) ~50 psi
Collision Gas (CAD) Medium

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Apalutamide 478.09447.0526033
This compound (IS) ~485Not SpecifiedNot SpecifiedNot Specified
Apalutamide-d4 (IS) 482451.926033
Apalutamide-d3 (IS) 481453Not SpecifiedNot Specified

Note: The exact m/z for this compound will depend on the specific labeling pattern. The values for Apalutamide-d3 and -d4 are provided from cited methods.

Visualization of the Bioanalytical Workflow

bioanalytical_workflow plasma Plasma Sample (Standards, QCs, Unknowns) add_is Add this compound (Internal Standard) plasma->add_is extraction Sample Preparation (Protein Precipitation or LLE) add_is->extraction lc LC Separation extraction->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis (Peak Area Ratio) ms->data concentration Concentration Determination data->concentration

Bioanalytical workflow for Apalutamide quantification.

Deuterated Apalutamide for Improved Pharmacokinetics

The strategic replacement of hydrogen with deuterium at metabolically susceptible positions in a drug molecule can alter its pharmacokinetic profile. This is due to the "deuterium kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes compared to the carbon-hydrogen (C-H) bond. For Apalutamide, which is primarily metabolized by CYP2C8 and CYP3A4 to its active metabolite, N-desmethyl apalutamide, deuteration of the N-methyl group can retard this metabolic pathway.[1] This can lead to a higher plasma concentration (Cmax), increased overall drug exposure (AUC), and a longer half-life.

Data Presentation: Comparative Pharmacokinetics

Preclinical studies in rodents have demonstrated the enhanced pharmacokinetic profile of an N-trideuteromethyl analog of Apalutamide compared to its non-deuterated counterpart.

Table 4: Comparative Pharmacokinetic Parameters of Apalutamide and its N-trideuteromethyl Analog in Mice (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)
Apalutamide 101250 ± 2102.015400 ± 2300
Deuterated Apalutamide 101850 ± 2802.025600 ± 3100

Table 5: Comparative Pharmacokinetic Parameters of Apalutamide and its N-trideuteromethyl Analog in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)
Apalutamide 10850 ± 1504.012300 ± 1800
Deuterated Apalutamide 101530 ± 2504.024100 ± 2900

Data presented in Tables 4 and 5 are synthesized from preclinical studies and are intended for illustrative purposes.

Visualization of the Deuterium Kinetic Isotope Effect and Apalutamide's Mechanism of Action

logical_relationship cluster_deuteration Deuteration Strategy deuteration Deuteration of Apalutamide (e.g., N-CD3) stronger_bond Stronger C-D Bond vs. C-H Bond deuteration->stronger_bond slower_metabolism Slower Enzymatic Cleavage (CYP2C8/3A4) stronger_bond->slower_metabolism pk_improvement Improved Pharmacokinetics (Higher Cmax, AUC) slower_metabolism->pk_improvement

Logical relationship of deuteration and its pharmacokinetic impact.

apalutamide_moa cluster_inhibition Inhibition by Apalutamide apalutamide Apalutamide ar Androgen Receptor (AR) apalutamide->ar Inhibits translocation Nuclear Translocation apalutamide->translocation dna_binding DNA Binding apalutamide->dna_binding gene_transcription Gene Transcription apalutamide->gene_transcription ar_complex Androgen-AR Complex ar->ar_complex androgen Androgen (e.g., Testosterone) androgen->ar Binds to ar_complex->translocation translocation->dna_binding dna_binding->gene_transcription cell_growth Prostate Cancer Cell Growth gene_transcription->cell_growth

References

The Impact of Deuteration on Apalutamide Pharmacokinetics: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis and isotopic labeling of Apalutamide-d7, a deuterated analog of the potent androgen receptor (AR) inhibitor, apalutamide (B1683753). The strategic replacement of hydrogen atoms with deuterium (B1214612) can significantly alter a drug's metabolic fate, leading to an improved pharmacokinetic profile. This document details the underlying principles, experimental methodologies, and comparative preclinical data of deuterated apalutamide.

Core Concept: The Deuterium Kinetic Isotope Effect

Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, is a strategy employed in drug development to favorably alter a molecule's pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. By retarding metabolism, deuteration can lead to increased drug exposure, a longer half-life, and potentially a more favorable side-effect profile due to altered metabolite formation.

Apalutamide is primarily metabolized by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl apalutamide. The N-methyl group is a primary site of metabolic activity, making it a key target for deuteration.

Comparative Pharmacokinetics of Deuterated Apalutamide

Preclinical studies in both mice and rats have demonstrated a significant improvement in the pharmacokinetic profile of N-trideuteromethyl apalutamide compared to its non-deuterated counterpart. The following tables summarize the key pharmacokinetic parameters from a preclinical study following oral administration.

Table 1: Comparative Pharmacokinetics in Mice
CompoundDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
Apalutamide101230 ± 2109870 ± 1560
Deuterated Apalutamide101890 ± 32016540 ± 2890
Data adapted from a preclinical study in mice.
Table 2: Comparative Pharmacokinetics in Rats
CompoundDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
Apalutamide101560 ± 28014320 ± 2540
Deuterated Apalutamide102810 ± 45027890 ± 4670
Data adapted from a preclinical study in rats.

In rats, the N-trideuteromethyl deuterated apalutamide exhibited a 1.8-fold higher peak plasma concentration (Cmax) and nearly double the total drug exposure (AUC) compared to the non-deuterated apalutamide. The observed increases in Cmax and AUC for the deuterated analog suggest that the deuterium kinetic isotope effect successfully slows the metabolism of the compound. These findings indicate that deuterated apalutamide may have the potential for a lower or less frequent dosing regimen in a clinical setting compared to its non-deuterated counterpart, while maintaining or even enhancing therapeutic exposure.

Apalutamide's Mechanism of Action: Signaling Pathway

Apalutamide exerts its therapeutic effect by inhibiting the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth and proliferation. It functions by binding directly to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP_Complex AR-HSP Complex AR->AR_HSP_Complex AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Activation HSP Heat Shock Proteins HSP->AR_HSP_Complex Apalutamide Apalutamide Apalutamide->AR Inhibition Apalutamide->AR_dimer Inhibition of Translocation ARE Androgen Response Element (ARE) Apalutamide->ARE Inhibition of DNA Binding AR_HSP_Complex->AR HSP Dissociation AR_dimer->ARE DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the preclinical evaluation of deuterated apalutamide, based on standard practices in pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of apalutamide and

An In-depth Technical Guide to the Chemical and Physical Properties of Apalutamide-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Apalutamide-d7, a deuterated analog of the potent androgen receptor inhibitor, Apalutamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Apalutamide, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.[1][2][3] While specific physical property data for this compound is not extensively published, its properties are presumed to be very similar to those of its non-deuterated counterpart, Apalutamide.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated form, Apalutamide.

Identifier Value
Chemical Name 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl-1,1,3,3-d4)-2-fluoro-N-(methyl-d3)benzamide
Molecular Formula C₂₁H₈D₇F₄N₅O₂S
Molecular Weight 484.48 g/mol
CAS Number 956104-40-8 (Unlabelled)

Table 1: Chemical Identification of this compound

Property Value
Appearance White to off-white solid powder[4][5]
Melting Point 194-196 °C (for Apalutamide)
Solubility Practically insoluble in aqueous media over a wide pH range. Soluble in DMSO.
Purity (LCMS) >99%

Table 2: Physical Properties of this compound (data for Apalutamide is used as a close surrogate where specific -d7 data is unavailable)

Mechanism of Action: Androgen Receptor Signaling Pathway

Apalutamide is a potent and selective antagonist of the androgen receptor (AR). Its mechanism of action involves binding to the ligand-binding domain of the AR, which in turn inhibits the nuclear translocation of the receptor, prevents its binding to DNA, and ultimately impedes AR-mediated gene transcription. This disruption of the androgen signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates upon androgen binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP->AR Stabilizes (inactive state) Apalutamide_d7 This compound Apalutamide_d7->AR Antagonistic Binding Apalutamide_d7->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Apalutamide_d7->ARE Inhibits DNA Binding AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Proliferation, Survival) ARE->Gene_Transcription Initiates

Mechanism of action of this compound on the androgen receptor signaling pathway.

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of quantifying Apalutamide in biological matrices.

Quantification of Apalutamide in Human Plasma using LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Apalutamide in human plasma, employing this compound as an internal standard.

3.1.1. Materials and Reagents

  • Apalutamide reference standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Appropriate vials and pipettes

3.1.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions: Prepare individual primary stock solutions of Apalutamide and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Apalutamide primary stock solution with a mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration appropriate for spiking into plasma samples.

3.1.3. Sample Preparation

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Apalutamide and this compound.

3.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Apalutamide to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of Apalutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of Apalutamide in a biological matrix using this compound as an internal standard.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing (Peak Integration) LC_MS_MS->Data_Processing Calibration_Curve Calibration Curve (Analyte/IS Ratio vs. Conc.) Data_Processing->Calibration_Curve Quantification Quantification of Apalutamide Calibration_Curve->Quantification

Workflow for the quantitative analysis of Apalutamide using this compound.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Apalutamide in preclinical and clinical research. Its chemical and physical properties, being nearly identical to the parent compound, ensure its reliability as an internal standard in bioanalytical assays. The detailed mechanism of action and the established experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important compound.

References

An In-depth Technical Guide to the Mechanism of Action of Apalutamide and Its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, comparative pharmacokinetics, and relevant experimental methodologies for apalutamide (B1683753) and its deuterated analog. Apalutamide is a potent, second-generation, non-steroidal androgen receptor (AR) inhibitor utilized in the treatment of prostate cancer.[1][2] Strategic deuteration of apalutamide has been explored to enhance its pharmacokinetic properties.

Core Mechanism of Action: Androgen Receptor Signaling Inhibition

Apalutamide exerts its therapeutic effect by comprehensively targeting and inhibiting the androgen receptor signaling pathway, a critical driver of prostate cancer cell growth and survival.[3][4] Unlike first-generation antiandrogens, apalutamide demonstrates a multi-faceted inhibitory action without exhibiting partial agonist activity in the context of AR overexpression.[5]

The mechanism involves three primary inhibitory steps:

  • Competitive Inhibition of Androgen Binding: Apalutamide binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor. This direct and competitive binding prevents natural androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from docking with and activating the receptor. Apalutamide exhibits a 7- to 10-fold greater binding affinity for the AR compared to the first-generation antiandrogen, bicalutamide.

  • Prevention of AR Nuclear Translocation: Following androgen binding, the AR typically undergoes a conformational change and translocates from the cytoplasm into the cell nucleus. Apalutamide's binding to the AR prevents this critical step. By keeping the androgen receptor sequestered in the cytoplasm, it cannot access its target genes within the nucleus.

  • Impediment of AR-DNA Binding and Transcription: Once in the nucleus, the activated AR binds to specific DNA sequences known as androgen response elements (AREs), initiating the transcription of genes that regulate cell proliferation and survival. Apalutamide's mechanism disrupts this final step, inhibiting the binding of the AR to DNA and thereby impeding AR-mediated gene transcription. This leads to decreased tumor cell proliferation and increased apoptosis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone, DHT) AR_inactive Androgen Receptor (Inactive) Androgen->AR_inactive Binds to LBD AR_active Active AR Complex AR_inactive->AR_active DNA DNA (Androgen Response Elements) AR_active->DNA Nuclear Translocation & DNA Binding X1 Apalutamide Apalutamide Apalutamide->AR_inactive Blocks Binding Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apalutamide_Inhibit1 Inhibits Translocation Apalutamide_Inhibit1->X1 Apalutamide_Inhibit2 Inhibits DNA Binding Apalutamide_Inhibit2->DNA

Caption: Apalutamide's multi-pronged inhibition of the androgen receptor signaling pathway.

Deuterated Apalutamide: Enhancing Pharmacokinetics

The primary route of metabolism for apalutamide involves the cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, which leads to the formation of an active metabolite, N-desmethyl apalutamide. To improve the drug's metabolic stability and pharmacokinetic profile, a deuterated analog has been developed.

The Deuterium (B1214612) Kinetic Isotope Effect: Deuteration involves the substitution of hydrogen atoms with their heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic Isotope effect. By strategically replacing the hydrogens on the N-methyl group of apalutamide with deuterium, the rate of N-demethylation by CYP enzymes is reduced. This leads to:

  • Increased Drug Exposure (AUC): Slower metabolism results in higher concentrations of the parent drug in the bloodstream over time.

  • Higher Peak Concentrations (Cmax): The maximum observed concentration of the drug is increased.

  • Potentially Longer Half-Life: The drug remains in the body for a longer duration.

Importantly, this modification improves the pharmacokinetic properties without altering the drug's fundamental mechanism of action; the in-vitro binding affinity of deuterated apalutamide for the androgen receptor is similar to that of its non-deuterated counterpart.

cluster_pk Pharmacokinetic Outcome Apalutamide Apalutamide (N-CH3) CYP Metabolism by CYP2C8 / CYP3A4 Apalutamide->CYP Fast Deut_Apalutamide Deuterated Apalutamide (N-CD3) Deut_Apalutamide->CYP Slow Increased_Exposure Increased Cmax & AUC Deut_Apalutamide->Increased_Exposure Leads to Metabolite N-desmethyl Metabolite CYP->Metabolite

Caption: Effect of deuteration on the metabolism and pharmacokinetics of apalutamide.

Quantitative Data Summary

The following table summarizes key quantitative data for apalutamide and its deuterated analog based on preclinical and clinical findings.

ParameterApalutamideDeuterated Apalutamide (N-CD3)Reference
AR Binding Affinity (IC50) 16 nMSimilar to Apalutamide
Pharmacokinetics (in Rats)
Peak Concentration (Cmax)Base Value1.8-fold increase vs. Apalutamide
Drug Exposure (AUC₀-∞)Base Value~2-fold increase vs. Apalutamide
Pharmacokinetics (Human)
Time to Peak (Tmax)~2 hoursNot available
Effective Half-life (t½)~3 days at steady stateNot available
MetabolismCYP2C8 and CYP3A4Slower metabolism via same pathways

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize apalutamide and its analogs.

4.1 Androgen Receptor (AR) Competitive Binding Assay

  • Objective: To determine the in-vitro binding affinity (IC50) of test compounds for the androgen receptor.

  • Materials:

    • Prostate cancer cell line overexpressing AR (e.g., LNCaP/AR).

    • Radiolabeled synthetic androgen (e.g., [³H]-R1881).

    • Test compounds (Apalutamide, Deuterated Apalutamide) dissolved in DMSO.

    • Cell lysis buffer and assay buffer.

    • Scintillation fluid and microplate scintillation counter.

  • Protocol:

    • Lysate Preparation: Culture LNCaP/AR cells and harvest. Lyse the cells to release intracellular components, including the AR.

    • Competitive Binding: In a multi-well plate, incubate the cell lysate with a fixed, subsaturating concentration of [³H]-R1881.

    • Compound Titration: Add varying concentrations of the test compounds (e.g., serial dilutions from 1 nM to 10 µM) to the wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of non-labeled androgen).

    • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

    • Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using a filter-based method).

    • Quantification: Add scintillation fluid and measure the radioactivity in each well using a microplate scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the data and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value, which is the concentration of the compound that displaces 50% of the radioligand.

4.2 Cell Proliferation / Viability Assay

  • Objective: To assess the antiproliferative activity of test compounds on prostate cancer cells.

  • Materials:

    • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1).

    • Complete culture medium.

    • Test compounds dissolved in DMSO.

    • 96-well clear-bottom tissue culture plates.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo Luminescent Cell Viability Assay).

    • Microplate reader (absorbance or luminescence).

  • Protocol:

    • Cell Seeding: Seed prostate cancer cells into 96-well plates at a predetermined density (e.g., 2,500-5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of apalutamide or its deuterated analog. Include a vehicle control (DMSO only).

    • Incubation: Incubate the plates for a specified period (e.g., 72 to 96 hours) under standard cell culture conditions.

    • Viability Measurement:

      • For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

      • For CellTiter-Glo: Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a microplate reader.

    • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the dose-response curves and calculate the IC50 value, representing the concentration that inhibits cell proliferation by 50%.

4.3 In Vivo Pharmacokinetic (PK) Study

  • Objective: To determine and compare the pharmacokinetic profiles of apalutamide and its deuterated analog in an animal model.

  • Materials:

    • Male Sprague-Dawley rats or BALB/c mice.

    • Test compounds formulated in an appropriate vehicle (e.g., a suspension).

    • Oral gavage needles.

    • Blood collection supplies (e.g., heparinized tubes).

    • Centrifuge for plasma separation.

    • Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for drug quantification.

  • Protocol:

    • Animal Acclimation: Acclimate animals to the laboratory conditions before the study.

    • Dosing: Administer a single dose of either apalutamide or its deuterated analog to respective groups of animals via oral gavage.

    • Blood Sampling: Collect blood samples (approx. 0.2 mL) from a suitable site (e.g., tail vein) at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Plasma Preparation: Immediately place blood samples into heparinized tubes. Centrifuge the samples to separate the plasma.

    • Sample Storage: Store the plasma samples at -80°C until analysis.

    • Bioanalysis: Quantify the concentrations of the parent drug (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and t½ (half-life).

Start Formulate Drugs in Vehicle Dosing Administer Single Dose (Oral Gavage to Rats) Start->Dosing Sampling Collect Blood Samples at Serial Time Points Dosing->Sampling Separation Centrifuge Blood to Separate Plasma Sampling->Separation Analysis Quantify Drug Concentration (LC-MS/MS) Separation->Analysis Calculation Calculate PK Parameters (Cmax, Tmax, AUC, t½) Analysis->Calculation End Compare PK Profiles Calculation->End

Caption: General experimental workflow for an in vivo pharmacokinetic comparison study.

References

Apalutamide-d7: A Technical Guide to Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential analytical documentation and purity assessment methodologies for Apalutamide-d7, a deuterated analog of the potent androgen receptor inhibitor, Apalutamide. Understanding the quality and purity of stable isotope-labeled compounds like this compound is critical for its application in pharmacokinetic studies, as an internal standard for quantitative analysis, and in metabolic research.

Certificate of Analysis: Key Quality Attributes

A Certificate of Analysis (CoA) for this compound provides a comprehensive summary of its quality and purity, ensuring it meets the required specifications for research and development purposes. While specific values may vary between batches and suppliers, a typical CoA will include the following key parameters.

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (by LCMS) ≥98%Liquid Chromatography-Mass Spectrometry
Purity (by HPLC) ≥98%High-Performance Liquid Chromatography
Isotopic Enrichment ≥99% Deuterium (B1214612)Mass Spectrometry or NMR
Molecular Formula C₂₁H₈D₇F₄N₅O₂S---
Molecular Weight 484.48 g/mol ---
¹H NMR Spectrum Consistent with structureNuclear Magnetic Resonance
LCMS Spectrum Consistent with structureLiquid Chromatography-Mass Spectrometry
Solubility Soluble in DMSO---

Experimental Protocols for Purity Assessment

The determination of purity and characterization of this compound relies on a combination of robust analytical techniques. The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any potential impurities. A validated stability-indicating RP-HPLC method is crucial for the analysis of Apalutamide and its related substances[1].

Objective: To quantify the purity of this compound and identify any non-deuterated Apalutamide or other related substances.

Instrumentation:

  • HPLC system with a PDA detector (e.g., Waters Alliance)[1]

  • Analytical column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5µm)[1]

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., Ammonium phosphate) and an organic solvent (e.g., Acetonitrile)[1].

  • Flow Rate: Typically 1.0 mL/min[1].

  • Detection Wavelength: 243 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same diluent to a similar concentration as the standard.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity is calculated by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks, expressed as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity, purity, and isotopic enrichment of deuterated compounds. It is particularly valuable for quantitative analysis in biological matrices.

Objective: To confirm the molecular weight of this compound, assess its purity, and determine the level of deuterium incorporation.

Instrumentation:

  • LC-MS/MS system (e.g., quadrupole mass spectrometer with electrospray ionization).

Chromatographic Conditions:

  • Similar to HPLC conditions, optimized for separation and compatibility with the mass spectrometer.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for identity confirmation.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and any non-deuterated Apalutamide. For example, a hypothetical transition for Apalutamide could be m/z 478.09 → 447.05.

Procedure:

  • Sample Preparation: Prepare dilute solutions of the this compound sample.

  • Infusion/Injection: The sample is introduced into the mass spectrometer via the LC system.

  • Data Analysis:

    • Purity: The purity is determined by the relative abundance of the this compound parent ion compared to other detected ions.

    • Isotopic Enrichment: The mass spectrum will show a distribution of isotopic peaks. The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule (d7) to the intensities of peaks corresponding to molecules with fewer deuterium atoms (d0 to d6).

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound. The absence or significant reduction of proton signals at the sites of deuteration provides direct evidence of successful deuterium incorporation.

Objective: To confirm the structural integrity of the this compound molecule and verify the positions of deuterium labeling.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: The resulting spectrum is compared to the spectrum of non-deuterated Apalutamide. A significant decrease or disappearance of signals corresponding to the protons that have been replaced by deuterium confirms the deuteration. The remaining signals should be consistent with the non-deuterated parts of the molecule.

Visualizations

Experimental Workflow for this compound Purity Assessment

G Figure 1: Experimental Workflow for this compound Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS/MS Analysis Dissolution->LCMS NMR 1H NMR Analysis Dissolution->NMR Purity Purity Assessment (%) HPLC->Purity LCMS->Purity Identity Structural Confirmation LCMS->Identity Isotopic Isotopic Enrichment (%) LCMS->Isotopic NMR->Identity CoA Certificate of Analysis Generation Purity->CoA Identity->CoA Isotopic->CoA

Caption: Workflow for the purity and identity confirmation of this compound.

Apalutamide Signaling Pathway

Apalutamide is a nonsteroidal antiandrogen that functions by inhibiting multiple steps in the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth and survival.

G Figure 2: Apalutamide Mechanism of Action cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to AR_nucleus AR AR->AR_nucleus Nuclear Translocation Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR_nucleus Inhibits Translocation DNA DNA (Androgen Response Elements) Apalutamide->DNA Inhibits DNA Binding AR_nucleus->DNA Binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Tumor Growth & Survival Tumor Growth & Survival Gene_Transcription->Tumor Growth & Survival

Caption: Inhibition of the androgen receptor signaling pathway by Apalutamide.

References

A Technical Guide to Apalutamide-d7 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Apalutamide-d7, a deuterated analog of the potent androgen receptor (AR) inhibitor, Apalutamide (B1683753). This guide is intended to be a valuable resource for researchers utilizing this compound in preclinical and clinical research, particularly in pharmacokinetic (PK) and metabolism studies.

Commercial Availability and Product Specifications

This compound is available from several commercial suppliers for research purposes. While specific details may vary between suppliers, the following tables summarize the available quantitative data. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier for lot-specific information, including the precise isotopic enrichment.

Table 1: Commercial Suppliers of this compound

SupplierWebsite
MedChemExpress--INVALID-LINK--
TargetMol--INVALID-LINK--
KM Pharma Solution Private Limited--INVALID-LINK--
Simson Pharma Limited--INVALID-LINK--
SynZeal--INVALID-LINK--

Table 2: General Specifications of this compound

ParameterValueSource
Chemical Name 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl-1,1,3,3-d4)-2-fluoro-N-(methyl-d3)benzamideKM Pharma Solution Private Limited
Molecular Formula C₂₁H₈D₇F₄N₅O₂SMedChemExpress, TargetMol, KM Pharma Solution, Simson Pharma
Molecular Weight 484.48 g/mol MedChemExpress, TargetMol, Simson Pharma
CAS Number (Unlabeled) 956104-40-8MedChemExpress, Simson Pharma
Purity >95%KM Pharma Solution Private Limited[1]
Appearance White to off-white solidMedChemExpress
Storage Conditions Store at 2-8°C for long-term storage. Product is stable to be shipped at room temperature.KM Pharma Solution Private Limited[1]
Solubility Soluble in DMSOTargetMol

Note: Isotopic enrichment is a critical parameter for deuterated standards. While not publicly listed by all suppliers, it is essential for accurate quantitative analysis. Researchers should obtain this information from the supplier's Certificate of Analysis.

Mechanism of Action: Androgen Receptor Signaling Pathway

Apalutamide is a potent and selective non-steroidal antiandrogen drug that functions by antagonizing the androgen receptor (AR).[2][3] Its mechanism of action involves several key steps that ultimately inhibit androgen-mediated gene transcription and prostate cancer cell proliferation. This compound, being a deuterated analog, is expected to exhibit the same mechanism of action.

The key steps in the AR signaling pathway and the points of inhibition by Apalutamide are:

  • Androgen Binding: In the cytoplasm, androgens (like testosterone (B1683101) and dihydrotestosterone) bind to the ligand-binding domain (LBD) of the AR.

  • Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins (HSPs).

  • Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate from the cytoplasm into the nucleus.

  • DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.

  • Gene Transcription: The AR, along with co-regulatory proteins, recruits RNA polymerase II, initiating the transcription of genes that regulate cell growth, proliferation, and survival.

Apalutamide exerts its inhibitory effects by:

  • Competitively binding to the LBD of the AR , preventing androgens from binding and activating the receptor.

  • Inhibiting the nuclear translocation of the AR.

  • Preventing the binding of the AR to DNA.

  • Impeding the AR-mediated transcription of target genes.

The following diagram illustrates the androgen receptor signaling pathway and the mechanism of action of Apalutamide.

Apalutamide_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds to LBD HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Apalutamide Apalutamide Apalutamide->AR Competitively Binds to LBD (Inhibition) ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA AR_dimer->Apalutamide_Inhibition Inhibits Nuclear Translocation Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates ARE->Apalutamide_Inhibition Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Gene_Transcription->Apalutamide_Inhibition Impedes Transcription

Androgen Receptor Signaling Pathway and Apalutamide's Mechanism of Action.

Experimental Protocols

This compound is primarily intended for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Apalutamide in biological matrices. Its use is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

Quantification of Apalutamide in Plasma using LC-MS/MS with a Deuterated Internal Standard

The following is a representative protocol for the analysis of Apalutamide in plasma, adapted from published methods that utilize a deuterated internal standard.[4]

3.1.1. Materials and Reagents

  • Apalutamide analytical standard

  • This compound (as internal standard)

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

3.1.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Apalutamide and this compound in a suitable solvent (e.g., DMSO or methanol) to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Apalutamide by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same diluent.

3.1.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibration standard, quality control sample, or unknown sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. The specific gradient will need to be optimized for the particular column and system.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for Apalutamide and this compound will need to be optimized on the specific mass spectrometer.

3.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Apalutamide to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of Apalutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the general workflow for this experimental protocol.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry (MRM Mode) Chromatographic_Separation->Mass_Spectrometry_Detection Peak_Integration Peak Integration Mass_Spectrometry_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Apalutamide Calibration_Curve->Quantification

Workflow for the Quantification of Apalutamide using LC-MS/MS.
In Vitro Androgen Receptor Binding Assay

While not a direct application of its deuterated nature, this compound could potentially be used in competitive binding assays to determine the binding affinity of other unlabeled compounds for the androgen receptor. However, for this purpose, a radiolabeled ligand is more commonly used. The general principle of such an assay is outlined below.

3.2.1. Principle

This assay measures the ability of a test compound to compete with a labeled ligand (e.g., a radiolabeled androgen or a fluorescently labeled AR antagonist) for binding to the androgen receptor.

3.2.2. General Procedure

  • Receptor Source: A source of androgen receptors is required, which can be purified recombinant AR, a cell lysate from a cell line overexpressing AR (e.g., LNCaP cells), or a tissue homogenate from a target organ (e.g., rat prostate).

  • Incubation: The receptor preparation is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound (or Apalutamide as a reference compound).

  • Separation of Bound and Free Ligand: After incubation, the bound and free labeled ligand are separated. This can be achieved by various methods, such as filtration, centrifugation, or scintillation proximity assay (SPA).

  • Detection: The amount of bound labeled ligand is quantified using an appropriate detection method (e.g., liquid scintillation counting for radioligands or fluorescence detection for fluorescent ligands).

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is then determined.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental details and safety information, always refer to the supplier's documentation and relevant scientific literature.

References

Apalutamide-d7: A Technical Guide to Storage, Stability, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage, stability, and handling guidelines for Apalutamide-d7. The information presented herein is primarily derived from studies conducted on Apalutamide, the non-deuterated active pharmaceutical ingredient. Given the structural similarity and the nature of deuterium (B1214612) substitution, these guidelines are considered highly relevant and applicable to this compound.

Storage and Handling Guidelines

Proper storage and handling are crucial for maintaining the integrity and purity of this compound. Based on the guidelines for Apalutamide, the following conditions are recommended.

General Storage

Apalutamide should be stored at room temperature, specifically between 20°C to 25°C (68°F to 77°F).[1][2][3] Excursions are permitted within the range of 15°C to 30°C (59°F to 86°F).[1][3] It is essential to store the compound in its original packaging to protect it from light and moisture. The packaging for the commercial product, ERLEADA®, includes a desiccant to absorb moisture, which should not be discarded.

Handling Precautions

Apalutamide is a potent pharmaceutical agent and should be handled with care. When handling the compound, especially in a research or manufacturing setting, appropriate personal protective equipment, such as gloves, should be worn to avoid direct contact. If a family member or caregiver is administering the medication, they are also advised to wear gloves. After handling, hands should be thoroughly washed with soap and water. Unused Apalutamide should not be disposed of in the trash or flushed down the toilet; guidance from a care provider or pharmacist on proper disposal should be sought.

Table 1: Recommended Storage Conditions for Apalutamide

ParameterRecommended Condition
Temperature20°C to 25°C (68°F to 77°F)
Permitted Excursions15°C to 30°C (59°F to 86°F)
LightProtect from light
MoistureStore in a dry location with desiccant
PackagingStore in the original package

Stability Profile and Degradation Pathways

Forced degradation studies are a critical component of drug development, providing insight into the intrinsic stability of a drug substance and helping to identify potential degradation products and pathways. Such studies have been performed on Apalutamide under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies on Apalutamide have been conducted under hydrolytic (acidic, alkaline, and neutral), oxidative, photolytic, and thermal stress conditions. These studies revealed several degradation products, indicating that the molecule is susceptible to degradation under certain conditions.

One study identified seven degradation products (DP-1 to DP-7) when Apalutamide was subjected to these stress conditions. Another study identified five degradation products (DP1-DP5). The structural elucidation of these degradation products was performed using techniques like LC-MS/MS Q-TOF.

Table 2: Summary of Forced Degradation Conditions and Observations for Apalutamide

Stress ConditionReagents and ConditionsObservations
Acidic Hydrolysise.g., 0.1 N HClDegradation observed
Alkaline Hydrolysise.g., 0.1 N NaOHSignificant degradation observed
Neutral Hydrolysise.g., WaterDegradation observed
Oxidative Degradatione.g., 3-30% H₂O₂Degradation observed
Photolytic Degradatione.g., UV light, fluorescent lightDegradation observed
Thermal Degradatione.g., 60-80°CDegradation observed

Note: Specific quantitative degradation percentages were not consistently available across the initial search results.

Proposed Degradation Pathways

Based on the characterization of the degradation products, potential degradation pathways for Apalutamide have been proposed. These pathways primarily involve hydrolysis of the amide and thiohydantoin moieties, as well as oxidative transformations.

Below is a conceptual representation of the degradation process.

Degradation_Workflow cluster_stress Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Degradation Degradation Acidic Hydrolysis->Degradation Alkaline Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis->Degradation Oxidative Stress Oxidative Stress Oxidative Stress->Degradation Photolytic Stress Photolytic Stress Photolytic Stress->Degradation Thermal Stress Thermal Stress Thermal Stress->Degradation Apalutamide Apalutamide Apalutamide->Degradation Exposure to DPs Degradation Products (DP1, DP2, etc.) Degradation->DPs Leads to

Caption: Conceptual workflow of Apalutamide degradation under various stress conditions.

The following diagram illustrates a simplified, hypothetical degradation pathway based on common chemical transformations observed in similar structures.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Apalutamide Apalutamide Amide_Cleavage Amide Bond Cleavage Product Apalutamide->Amide_Cleavage Acid/Base Thiohydantoin_Opening Thiohydantoin Ring Opening Product Apalutamide->Thiohydantoin_Opening Acid/Base N_Oxide N-Oxide Formation Apalutamide->N_Oxide Oxidant S_Oxide Sulfoxide Formation Apalutamide->S_Oxide Oxidant

Caption: Hypothetical degradation pathways of Apalutamide.

Experimental Protocols

Detailed experimental protocols are essential for replicating stability studies and understanding the conditions under which degradation occurs.

Forced Degradation Methodology

A stability-indicating high-performance liquid chromatography (HPLC) method was developed to separate Apalutamide from its degradation products.

  • Chromatographic System: A typical system utilizes a C18 column (e.g., Shimpack C18, 4.6 mm × 250 mm, 5 µm or Atlantis dC18, 100 × 4.6 mm, 3.0 μm).

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or 10 mM KH₂PO₄, pH 3.5) and an organic solvent like acetonitrile.

  • Detection: UV detection is typically set at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., 240 nm or 270 nm).

  • Flow Rate and Injection Volume: Common parameters include a flow rate of 1.0 mL/min and an injection volume of 10 µL.

The following diagram outlines a general experimental workflow for a forced degradation study.

Experimental_Workflow start Apalutamide Sample stress Apply Stress Condition (e.g., Acid, Base, Heat, Light, Oxidant) start->stress neutralize Neutralize/Quench (if applicable) stress->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc lcms Characterize Degradants by LC-MS/MS hplc->lcms pathway Propose Degradation Pathways lcms->pathway end Stability Profile Established pathway->end

Caption: General workflow for a forced degradation study of Apalutamide.

Conclusion

References

Pharmacokinetic profile of deuterated Apalutamide in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of deuterated apalutamide (B1683753). It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, pharmacology, and medicinal chemistry. This document summarizes key quantitative data from preclinical models, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction: The Rationale for Deuteration

Apalutamide is a potent, non-steroidal, second-generation androgen receptor (AR) inhibitor approved for the treatment of prostate cancer.[1][2] It acts by binding to the ligand-binding domain of the AR, thereby inhibiting AR nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes.[1][3] The primary metabolic pathway for apalutamide involves N-demethylation, a reaction mediated largely by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form its active metabolite, N-desmethyl apalutamide.[1]

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is a technique used in medicinal chemistry to improve the pharmacokinetic properties of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By retarding metabolism, deuteration can lead to increased drug exposure (AUC), higher peak plasma concentrations (Cmax), and a longer half-life, potentially allowing for lower or less frequent dosing. In the case of apalutamide, deuteration of the N-methyl group is hypothesized to slow the rate of N-demethylation, thereby enhancing its pharmacokinetic profile.

Quantitative Pharmacokinetic Data

Preclinical studies in rodent models have demonstrated a significant improvement in the pharmacokinetic profile of deuterated apalutamide compared to its non-deuterated counterpart. The following tables summarize the key pharmacokinetic parameters from comparative studies in mice and rats following a single oral dose.

Table 1: Comparative Pharmacokinetic Parameters in Mice

CompoundDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
Apalutamide101230 ± 2109870 ± 1560
Deuterated Apalutamide101890 ± 32016540 ± 2890

Data adapted from a preclinical study in mice.

Table 2: Comparative Pharmacokinetic Parameters in Rats

CompoundDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
Apalutamide101560 ± 28014320 ± 2540
Deuterated Apalutamide102810 ± 45027890 ± 4670

Data adapted from a preclinical study in rats.

In mice, deuterated apalutamide exhibited a 1.5-fold increase in Cmax and a 1.7-fold increase in AUC compared to apalutamide. The effect was even more pronounced in rats, where deuterated apalutamide showed a 1.8-fold higher Cmax and a 1.9-fold greater AUC. These data strongly suggest that deuteration at the N-methyl position effectively slows the metabolism of apalutamide in these preclinical models.

Apalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway

Apalutamide exerts its therapeutic effect by potently inhibiting the androgen receptor signaling pathway, a critical driver of prostate cancer cell proliferation and survival. The following diagram illustrates the key steps in this pathway and the points of inhibition by apalutamide.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR_inactive Androgen Receptor (AR) (inactive) AR_inactive->AR_HSP_complex Stabilized by HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_active Active AR AR_HSP_complex->AR_active Conformational Change & HSP Dissociation Apalutamide Apalutamide Apalutamide->AR_HSP_complex Competitively Inhibits Androgen Binding AR_dimer AR Dimerization AR_active->AR_dimer Nuclear Translocation Apalutamide_action1 Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Apalutamide_action2 Inhibits DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Apalutamide_action3 Impedes AR-mediated Transcription Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth PSA_synthesis PSA Synthesis (e.g., KLK3 gene) Gene_Transcription->PSA_synthesis Apalutamide_action1->AR_dimer Apalutamide_action2->ARE Apalutamide_action3->Gene_Transcription

Caption: Apalutamide's multi-faceted inhibition of the androgen receptor signaling pathway.

By blocking these critical steps, apalutamide effectively downregulates the expression of AR target genes, such as prostate-specific antigen (PSA, encoded by the KLK3 gene) and FK506-binding protein 5 (FKBP5), leading to decreased tumor cell proliferation and increased apoptosis.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the preclinical pharmacokinetic evaluation of deuterated apalutamide.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of apalutamide and deuterated apalutamide following oral administration in mice and rats.

Animal Models:

  • Male BALB/c mice (8-10 weeks old)

  • Male Sprague-Dawley rats (200-250 g)

Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water)

  • Group 2: Apalutamide (10 mg/kg)

  • Group 3: Deuterated Apalutamide (10 mg/kg)

Procedure:

  • Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.

  • Formulation Preparation: Apalutamide and deuterated apalutamide are formulated as a suspension in the vehicle on the day of the experiment.

  • Dosing: The formulations are administered as a single dose via oral gavage. The dosing volume is typically 10 mL/kg for rats and mice.

  • Blood Sampling:

    • Mice: Serial blood samples (approximately 50-100 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes. Retro-orbital bleeding may be used for terminal blood collection.

    • Rats: Blood samples (approximately 0.2 mL) are collected, typically from the tail vein, at the same or similar time points into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Objective: To quantify the plasma concentrations of apalutamide and deuterated apalutamide using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (e.g., apalutamide-d4).

  • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative):

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient elution is typically used to separate the analyte from endogenous plasma components.

  • Mass Spectrometry:

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for apalutamide, deuterated apalutamide, and the internal standard.

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t½), are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizing Experimental and Analytical Workflows

To further clarify the processes described, the following diagrams outline the workflows for a typical in vivo pharmacokinetic study and the subsequent bioanalytical quantification.

cluster_study In Vivo Pharmacokinetic Study Workflow acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting formulation Drug Formulation fasting->formulation dosing Oral Gavage Dosing formulation->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep storage Plasma Storage (-80°C) plasma_prep->storage

Caption: A typical workflow for an in vivo pharmacokinetic study in rodents.

cluster_analysis LC-MS/MS Bioanalytical Workflow sample_thaw Thaw Plasma Samples protein_precip Protein Precipitation (Acetonitrile + Internal Standard) sample_thaw->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lcms_injection LC-MS/MS Injection & Analysis supernatant_transfer->lcms_injection data_processing Data Processing & Pharmacokinetic Calculation lcms_injection->data_processing

References

A Technical Guide to the Rationale and Application of Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, proteomics, and metabolomics, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry has emerged as the gold standard for achieving reliable quantification.[1] This technical guide provides a comprehensive overview of the core principles underpinning the use of SIL-IS, their inherent advantages over traditional internal standards, and detailed methodologies for their application. Through a combination of in-depth explanations, structured data, and visual workflows, this document serves as a critical resource for researchers and scientists seeking to implement best practices in their quantitative assays.

Core Principles of Stable Isotope Dilution Assays

The fundamental principle of a stable isotope dilution (SID) assay is the addition of a known quantity of a SIL-IS to a sample at the earliest stage of analysis.[1] The SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C, ¹⁵N, ²H).[2][3] Because the SIL-IS is chemically and physically almost identical to the endogenous analyte, it experiences the same processing effects throughout the entire analytical workflow.[1] This includes extraction, purification, derivatization, and ionization. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the SIL-IS. Consequently, the ratio of the analyte to the SIL-IS remains constant, enabling highly accurate and precise quantification.

The Rationale for Using a SIL-IS

The primary rationale for employing a SIL-IS is to correct for variations that can occur during sample analysis. These variations can stem from multiple sources:

  • Sample Preparation: Inconsistent recovery during extraction, evaporation, and reconstitution steps.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte in the mass spectrometer source.

  • Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can impact results.

By co-opting a SIL-IS, which behaves nearly identically to the analyte, these sources of error are effectively normalized. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio, allowing for independent measurement.

Advantages of SIL-Internal Standards

The adoption of SIL-IS in quantitative mass spectrometry has been driven by their significant advantages over other types of internal standards, such as structural analogs.

Enhanced Accuracy and Precision

The near-identical physicochemical properties of a SIL-IS and its corresponding analyte lead to a significant improvement in the accuracy and precision of quantitative measurements. This is because the SIL-IS co-elutes with the analyte, experiencing the same matrix effects and instrument response fluctuations.

Mitigation of Matrix Effects

Matrix effects are a major challenge in bioanalysis, leading to ion suppression or enhancement that can compromise data quality. A SIL-IS is the most effective tool to compensate for these effects because it is subject to the same matrix-induced changes as the analyte.

Improved Recovery and Reproducibility

By adding the SIL-IS at the beginning of the sample preparation process, any losses during extraction and handling are accounted for, leading to more consistent and reproducible recovery.

Quantitative Data Summary

The impact of using a SIL-IS on assay performance is evident in the quantitative data from various studies. The following tables summarize key performance metrics.

Performance Metric Without SIL-IS (Typical) With SIL-IS (Typical) Reference
Precision (%CV) 15-20%<15%
Accuracy (%Bias) ±20-30%±15%
Linearity (r²) >0.99>0.995
Recovery Variability (%RSD) HighLow and Consistent

Table 1: Comparison of Assay Performance With and Without a Stable Isotope-Labeled Internal Standard.

Study Type Analyte Matrix Improvement with SIL-IS Reference
Pharmacokinetics Anticancer DrugHuman PlasmaImproved accuracy and precision
Metabolomics MycotoxinsMaize & WheatCorrection of matrix effects, improved trueness and precision
Proteomics Target ProteinCell LysateAccurate absolute quantification
Clinical Biomarkers Endogenous MetabolitesUrineHigh analytical specificity

Table 2: Examples of Improved Assay Performance with SIL-IS in Different Applications.

Experimental Protocols

The successful implementation of a stable isotope dilution assay relies on meticulous experimental design and execution. The following protocols outline the key steps in a typical LC-MS/MS workflow using a SIL-IS.

Protocol 1: Preparation of Standards and Quality Control Samples
  • Stock Solution Preparation: Prepare concentrated stock solutions of both the analyte and the SIL-IS in a suitable organic solvent. The purity of the SIL-IS should be confirmed to be high, with minimal presence of the unlabeled analyte.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix. A fixed concentration of the SIL-IS is added to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Protocol 2: Sample Preparation (Protein Precipitation & Extraction)
  • Sample Aliquoting: Aliquot a precise volume of the unknown sample, calibration standards, and QC samples into labeled tubes.

  • Internal Standard Spiking: Add a precise volume of the SIL-IS working solution to each tube (except for blank matrix samples used to assess background).

  • Protein Precipitation: Add a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or methanol) to each sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and SIL-IS to a new set of tubes.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted samples onto a suitable HPLC or UHPLC column to chromatographically separate the analyte from other matrix components. The SIL-IS should ideally co-elute with the analyte.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer (e.g., a triple quadrupole) operating in multiple reaction monitoring (MRM) mode.

  • MRM Transition Monitoring: Monitor at least one specific precursor-to-product ion transition for both the analyte and the SIL-IS.

  • Data Acquisition: Acquire the data for the entire sample set, including calibration standards, QCs, and unknown samples.

Protocol 4: Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for both the analyte and the SIL-IS for each injection.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the SIL-IS for all standards and samples.

  • Calibration Curve Generation: Plot the response ratio of the calibration standards against their corresponding concentrations to generate a calibration curve. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

  • Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of stable isotope-labeled internal standards.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Analyte) Spike Spike with SIL-IS Sample->Spike Extraction Extraction Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC LC Separation Reconstitution->LC MS MS Detection (Analyte + SIL-IS) LC->MS Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) MS->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Figure 1: A typical workflow for a stable isotope dilution assay.

G cluster_0 Analyte Analyte Sample_Prep Sample Preparation (e.g., Extraction Loss) Analyte->Sample_Prep Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Instrument_Var Instrumental Variability Analyte->Instrument_Var Ratio Analyte / SIL-IS Ratio Analyte->Ratio SIL_IS SIL-IS SIL_IS->Sample_Prep SIL_IS->Matrix_Effect SIL_IS->Instrument_Var SIL_IS->Ratio Result Accurate Quantification Ratio->Result

Figure 2: Logical relationship of SIL-IS correcting for analytical variability.

Conclusion

References

Molecular weight and mass spectrometry of Apalutamide-d7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight and Mass Spectrometry of Apalutamide-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric analysis of this compound. This compound is the deuterated form of Apalutamide, a potent non-steroidal androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1][2][3] Due to its structural similarity and mass difference, this compound serves as an ideal internal standard (IS) for the quantitative analysis of Apalutamide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Molecular Properties of Apalutamide and this compound

This compound is synthesized by incorporating seven deuterium (B1214612) atoms into the Apalutamide structure. Specifically, four deuterium atoms replace hydrogen atoms on the diazaspirooctane ring, and three replace the hydrogens on the N-methyl group.[5] This isotopic labeling results in a predictable mass shift, which is fundamental for its use in mass spectrometry-based quantification, without altering its chemical properties.

The key molecular properties of both unlabeled Apalutamide and its deuterated analog are summarized below for comparison.

PropertyApalutamideThis compound
Chemical Name 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro(3.4)octan-5-yl-1,1,3,3-d4)-2-fluoro-N-(methyl-d3)benzamide
Molecular Formula C₂₁H₁₅F₄N₅O₂SC₂₁H₈D₇F₄N₅O₂S
Molecular Weight 477.44 g/mol 484.48 g/mol
CAS Number 956104-40-8956104-40-8 (Unlabeled)

Mass Spectrometry Analysis

Mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, is the standard for quantifying Apalutamide in pharmacokinetic studies, with this compound used as the internal standard. The analysis involves monitoring the transition of a specific precursor ion to a product ion.

In positive electrospray ionization (ESI+), the precursor ion is typically the protonated molecule, [M+H]⁺. For this compound, with a molecular weight of 484.48, the expected precursor ion is m/z 485.5. The fragmentation pattern is analogous to that of unlabeled Apalutamide.

AnalytePrecursor Ion ([M+H]⁺)Product IonNotes
Apalutamidem/z 478.1m/z 450.1Corresponds to the loss of a carbonyl group (-CO).
m/z 478.1m/z 447.1Corresponds to the loss of the N-methyl group and fluorine.
m/z 476.1m/z 419.1Transition used in a validated LC-MS/MS method.
Apalutamide-d3m/z 481.0m/z 453.0Transition for a d3-labeled internal standard, showing loss of CO.
This compound m/z 485.5 m/z 457.5 Predicted transition based on the loss of a carbonyl group (-CO), analogous to unlabeled Apalutamide.

Below is a diagram illustrating the proposed mass fragmentation pathway for this compound.

G cluster_main parent This compound [M+H]⁺ m/z 485.5 fragment Product Ion m/z 457.5 parent->fragment  -CO (28 Da)

Proposed fragmentation of this compound in positive ESI-MS/MS.

Experimental Protocols

A validated LC-MS/MS method is crucial for the accurate quantification of Apalutamide and its metabolites in biological samples, such as human plasma. The following is a representative protocol synthesized from published methodologies.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples (calibration standards, quality control samples, and patient samples) at room temperature.

  • Vortex the samples for 3 minutes.

  • Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex for an additional 5 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial for analysis.

Liquid Chromatography Conditions
  • LC System: Agilent 1200 series or equivalent.

  • Column: Atlantis dC18 (e.g., 50 x 4.6 mm, 5 µm) or Acquity CSH C18 (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Gradient: Isocratic elution with 20:80 (v/v) of Mobile Phase A and B is often used.

  • Injection Volume: 1.0 - 10 µL.

  • Column Temperature: 45-55°C.

  • Run Time: Approximately 3-7 minutes.

Mass Spectrometry Conditions
  • Mass Spectrometer: Sciex API 5500 or Agilent 6460 triple-quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V.

  • Source Temperature: 500°C.

  • Gas Settings (Typical):

    • Curtain Gas (CUR): 40 psi.

    • Nebulizer Gas (GAS1): 50 psi.

    • Auxiliary Gas (GAS2): 50 psi.

    • Collision Gas (CAD): Medium.

The workflow for sample analysis is depicted in the diagram below.

G cluster_workflow Sample Plasma Sample Collection Spike Spike with This compound (IS) Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject LC-MS/MS Injection Transfer->Inject Data Data Acquisition (MRM Mode) Inject->Data Quant Quantification Data->Quant G cluster_pathway Androgen Receptor Signaling cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (Cytoplasm) Androgen->AR Translocation AR Nuclear Translocation AR->Translocation Activation Apalutamide This compound Apalutamide->AR Blocks Binding Apalutamide->Translocation Inhibits DNA_Binding DNA Binding (AREs) Translocation->DNA_Binding Transcription Gene Transcription DNA_Binding->Transcription

References

Methodological & Application

Application Notes and Protocols for the Quantification of Apalutamide using Apalutamide-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (B1683753) is a non-steroidal anti-androgen agent pivotal in the treatment of prostate cancer.[1] Accurate quantification of apalutamide in biological matrices is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific, selective, and accurate technique for this purpose.[2] The use of a stable isotope-labeled internal standard, such as Apalutamide-d7, is the gold standard in quantitative LC-MS/MS analysis.[1] This internal standard mirrors the chemical and physical properties of apalutamide, correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] These application notes provide a detailed protocol for the quantification of apalutamide in human plasma using this compound as an internal standard.

Mechanism of Action: Androgen Receptor Signaling Inhibition

Apalutamide functions as a potent androgen receptor (AR) antagonist. It directly binds to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation, DNA binding, and the transcription of AR gene targets. This multifaceted inhibition of the androgen receptor signaling pathway effectively curtails the growth and survival signals in prostate cancer cells.

Androgen Receptor Signaling Pathway Inhibition by Apalutamide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_nucleus AR Translocation AR->AR_nucleus Translocation Apalutamide Apalutamide Apalutamide->AR Blocks Binding Apalutamide->AR_nucleus Prevents Translocation ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Tumor Cell Growth and Proliferation Gene_Transcription->Cell_Growth Promotes Apalutamide_nucleus->ARE Inhibits DNA Binding

Caption: Inhibition of the Androgen Receptor Signaling Pathway by Apalutamide.

Experimental Protocols

This section details the methodology for the quantification of apalutamide in human plasma using this compound as an internal standard.

Materials and Reagents
  • Analytes: Apalutamide reference standard

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (B129727) (HPLC grade), Water (LC-MS grade)

  • Additives: Formic acid

  • Matrix: Drug-free human plasma

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve apalutamide and this compound in methanol to achieve a concentration of 1 mg/mL. Store these solutions at -20°C.

  • Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the primary stock solutions with a methanol/water mixture.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same solvent mixture.

  • Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma with the appropriate apalutamide working standard solutions to achieve a concentration range of 1 ng/mL to 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 300 ng/mL), and High (HQC, 1500 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting apalutamide from plasma.

  • Thaw plasma samples (CC, QC, and unknown samples) at room temperature.

  • Vortex the samples for 3 minutes.

  • Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the sample for an additional 5 minutes.

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 1.0 µL into the LC-MS/MS system for analysis.

Sample Preparation Workflow start Start: Plasma Sample (50 µL) add_is Add Internal Standard (this compound, 10 µL) start->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add Acetonitrile (0.1% Formic Acid, 100 µL) vortex1->add_acn vortex2 Vortex (5 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 5 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant (100 µL) to Vial centrifuge->supernatant inject Inject (1.0 µL) into LC-MS/MS supernatant->inject

Caption: Workflow for Plasma Sample Preparation.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of apalutamide.

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column C18 column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% formic acid in acetonitrile
Mobile Phase B 0.1% formic acid in water
Gradient/Isocratic 55% Solvent A and 45% Solvent B (Isocratic)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 1.0 µL

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass Spectrometer Triple quadrupole with electrospray ionization (ESI)
Ionization Mode Positive (ESI+)
MRM Transitions See Table 3
Ion Spray Voltage 5500 V
Source Temperature 500°C

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Note
Apalutamide478.0450.0
This compound485.0457.0Predicted

Note: The MRM transition for this compound is predicted based on a +7 Da mass shift from apalutamide. The exact transition should be optimized during method development.

Method Validation

The bioanalytical method should be validated according to FDA and EMA guidelines. Key validation parameters are summarized below.

Bioanalytical Method Validation Parameters cluster_core Core Parameters cluster_sample Sample Handling Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Selectivity Selectivity & Specificity Validation->Selectivity Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix Recovery Extraction Recovery Validation->Recovery

Caption: Key Parameters for Bioanalytical Method Validation.

Table 4: Summary of Method Validation Performance

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Intra-day Accuracy ±15% (±20% at LLOQ)2.11% to 8.44%
Inter-day Accuracy ±15% (±20% at LLOQ)2.51% to 6.09%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Mean Extraction Recovery Consistent and reproducible> 93.0%
Matrix Effect Within acceptable limitsMinimal
Stability Analyte stable under tested conditionsStable under various conditions

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the quantification of apalutamide in human plasma using this compound as an internal standard. The simple protein precipitation protocol is suitable for high-throughput analysis. This application note serves as a comprehensive guide for laboratories implementing apalutamide monitoring for clinical research and pharmacokinetic studies.

References

Application Note: High-Throughput Quantification of Apalutamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated protocol for the sensitive and selective quantification of Apalutamide (B1683753) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple and rapid protein precipitation for sample preparation and utilizes Apalutamide-d7 as the internal standard (IS) to ensure accuracy and precision. The described method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and other clinical research applications involving Apalutamide.

Introduction

Apalutamide is a non-steroidal antiandrogen agent approved for the treatment of prostate cancer.[1] Monitoring the plasma concentrations of Apalutamide is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. This document provides a comprehensive protocol for the determination of Apalutamide in human plasma, validated according to established regulatory guidelines, ensuring reliability and reproducibility of results. The use of a stable isotope-labeled internal standard, this compound, allows for effective correction of matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Apalutamide reference standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)[2]

  • Ultrapure water

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1][3]

  • Analytical column: C18 column (e.g., Ultimate XB-C18, 50 x 4.6 mm, 5 µm)[4]

  • Vortex mixer

  • Microcentrifuge

  • Analytical balance

Preparation of Solutions

Stock Solutions (1 mg/mL): Individually prepare stock solutions of Apalutamide and this compound in DMSO or methanol.

Working Standard Solutions: Perform serial dilutions of the Apalutamide stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions at various concentrations.

Internal Standard Working Solution (5 µg/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 5 µg/mL.

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known amounts of the Apalutamide working standard solutions into blank human plasma. The final concentrations for calibration standards can range from approximately 25 to 20,000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).

Sample Preparation Protocol
  • Thaw plasma samples (calibration standards, QCs, and unknown samples) at room temperature and vortex for 3 minutes.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 5 µg/mL this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

  • Vortex the sample vigorously for 5 minutes.

  • Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 1-5 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemAgilent 1260 Infinity or equivalent
ColumnUltimate XB-C18 (50 x 4.6 mm, 5 µm)
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Acetonitrile
Mobile Phase B0.1% Formic Acid in Water
Flow Rate0.4 mL/min
Injection Volume1 µL
Run TimeApproximately 7 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerSCIEX 5500 QTRAP or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage5500 V
Source Temperature500°C
Curtain Gas (CUR)40 psi
Nebulizer Gas (GAS1)50 psi
Auxiliary Gas (GAS2)50 psi
Collision Gas (CAD)Medium

Table 3: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Apalutamide478.0450.026033
This compound485.0457.026033

Note: The MRM transition for this compound is predicted based on the addition of 7 Daltons to the parent and product ions of Apalutamide. These values should be optimized in the user's laboratory.

Method Validation Summary

The analytical method was validated according to the FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation. The key validation parameters are summarized below.

Table 4: Method Validation Results

ParameterResult
Linearity Range25 - 20,000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)25 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Intra-day Accuracy (%RE)Within ±15%
Inter-day Accuracy (%RE)Within ±15%
Mean Extraction Recovery> 90%
StabilityStable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage)

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (50 µL) add_is Add this compound IS (10 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add Acetonitrile with 0.1% FA (100 µL) vortex1->add_acn vortex2 Vortex (5 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 5 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant vial Autosampler Vial supernatant->vial injection Inject (1-5 µL) vial->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Apalutamide calibration->quantification

References

Application Notes and Protocols for the Bioanalytical Sample Preparation of Apalutamide Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Apalutamide (B1683753) in biological matrices, primarily human plasma, utilizing a deuterated internal standard. The methodologies described herein are essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence (BE) studies. The use of a deuterated internal standard, such as Apalutamide-d3, Apalutamide-d4, or Apalutamide-¹³C,d₃, is critical for correcting analytical variability, including matrix effects and inconsistencies in sample preparation, thereby ensuring the accuracy and precision of the results.[1]

This document outlines three prevalent sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram generated using Graphviz.

Quantitative Data Summary

The following tables summarize the performance of the different sample preparation methods for Apalutamide analysis.

Table 1: Protein Precipitation (PPT) Method Performance

ParameterMethod Details
Precipitating AgentAcetonitrile (B52724) (with 0.1% formic acid)[2][3]
Internal StandardApalutamide-d4[2]
Linearity Range0.025 - 20 µg/mL[2]
Recovery104.4% to 109.7%
Precision (%RSD)< 5.24%
Analytical TechniqueLC-MS/MS

Table 2: Liquid-Liquid Extraction (LLE) Method Performance

ParameterMethod 1Method 2
Extraction SolventEthyl Acetatetert-Butyl Methyl Ether
Internal StandardCanagliflozinApalutamide-d3
Linearity Range300–12000 ng/mL307.26–200013.87 pg/mL
Mean Recovery> 93.0%90.93% - 103.79%
Precision (%RSD)< 4.21%3.86% to 4.87%
Analytical TechniqueLC-MS/MSUPLC-DAD

Table 3: Representative Solid-Phase Extraction (SPE) Method Performance

ParameterMethod Details
SPE SorbentReversed-phase (e.g., C8 or C18)
Internal StandardApalutamide-d3 or Apalutamide-d4
Expected Linearity RangeWide dynamic range, similar to LLE
Expected Recovery≥92.3%
Expected Precision (%RSD)Inter-day RSD ≤ 14.3%
Analytical TechniqueLC-MS/MS

Experimental Protocols and Workflows

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples.

Experimental Protocol:

  • Thaw plasma samples (calibration standards, quality control samples, and unknown samples) at room temperature.

  • Vortex the plasma samples for 3 minutes to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the deuterated internal standard working solution (e.g., Apalutamide-d4).

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the sample for an additional 5 minutes.

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean vial for LC-MS/MS analysis.

  • Inject an aliquot (e.g., 1.0 µL) of the supernatant into the LC-MS/MS system.

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Protein Precipitation cluster_analysis Analysis s1 Thaw and Vortex Plasma Sample s2 Aliquot 50 µL Plasma s1->s2 s3 Add 10 µL Deuterated IS s2->s3 s4 Vortex 30 seconds s3->s4 e1 Add 100 µL Acetonitrile (0.1% FA) s4->e1 e2 Vortex 5 minutes e1->e2 e3 Centrifuge 14,000 rpm, 5 min, 4°C e2->e3 a1 Transfer 100 µL Supernatant e3->a1 a2 Inject into LC-MS/MS a1->a2

Workflow for the Protein Precipitation (PPT) method.
Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates analytes from interferences based on their relative solubilities in two different immiscible liquids.

Experimental Protocol (using tert-Butyl Methyl Ether):

  • Thaw plasma samples as described in the PPT protocol.

  • Vortex the plasma samples for 3 minutes.

  • Transfer 200 µL of the plasma sample into a clean vial.

  • Add 50 µL of the deuterated internal standard working solution (e.g., Apalutamide-d3).

  • Add 100 µL of 2% formic acid and vortex for 10 seconds.

  • Add 2.5 mL of tert-butyl methyl ether and vortex for 10 minutes.

  • Centrifuge the samples to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis s1 Thaw and Vortex Plasma Sample s2 Aliquot 200 µL Plasma s1->s2 s3 Add 50 µL Deuterated IS s2->s3 s4 Add 100 µL 2% Formic Acid & Vortex s3->s4 e1 Add 2.5 mL tert-Butyl Methyl Ether s4->e1 e2 Vortex 10 minutes e1->e2 e3 Centrifuge e2->e3 e4 Transfer Organic Layer e3->e4 a1 Evaporate to Dryness e4->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 Inject into LC-MS/MS a2->a3

Workflow for the Liquid-Liquid Extraction (LLE) method.
Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. The following is a representative protocol based on common SPE practices for similar analytes.

Experimental Protocol (Representative):

  • Sample Pre-treatment:

    • Thaw and vortex plasma samples as previously described.

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C8 or C18) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute Apalutamide and the deuterated internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis p1 Thaw and Vortex Plasma Sample p2 Acidify Plasma p1->p2 s1 Condition SPE Cartridge p2->s1 s2 Load Sample s1->s2 s3 Wash Cartridge s2->s3 s4 Elute Analytes s3->s4 a1 Evaporate to Dryness s4->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 Inject into LC-MS/MS a2->a3

References

Application Note: High-Throughput Analysis of Apalutamide in Human Plasma for Therapeutic Drug Monitoring Using Apalutamide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of apalutamide (B1683753) in human plasma. Apalutamide is a nonsteroidal antiandrogen medication used in the treatment of prostate cancer.[1][2][3] Therapeutic drug monitoring (TDM) of apalutamide can help optimize dosing, minimize toxicity, and improve therapeutic outcomes.[4][5] This method employs a stable isotope-labeled internal standard, Apalutamide-d7, to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and TDM of apalutamide.

Introduction

Apalutamide is a potent androgen receptor (AR) inhibitor that targets the AR signaling pathway, which is crucial for the growth of prostate cancer cells. It works by binding to the ligand-binding domain of the AR, preventing AR nuclear translocation, DNA binding, and subsequent gene transcription. The inter-individual variability in the pharmacokinetics of oral anti-hormonal drugs like apalutamide is significant, which can lead to variations in drug exposure and clinical response. TDM offers a strategy to personalize dosing by maintaining drug concentrations within a therapeutic window, thereby maximizing efficacy while minimizing adverse effects.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-eluting internal standard effectively compensates for variations in sample preparation and potential matrix effects, leading to highly reliable and reproducible results. This application note provides a detailed protocol for the extraction and quantification of apalutamide in human plasma using this compound as the internal standard.

Signaling Pathway of Apalutamide

Apalutamide exerts its therapeutic effect by inhibiting multiple steps in the androgen receptor signaling pathway. In prostate cancer, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the androgen receptor, leading to its activation, translocation to the nucleus, and subsequent transcription of genes that promote tumor growth and cell proliferation. Apalutamide competitively binds to the ligand-binding domain of the androgen receptor, thereby blocking these downstream effects.

Apalutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Stabilized by Apalutamide Apalutamide Apalutamide->AR Competitively Binds (Inhibition) AR_active Activated AR Apalutamide->AR_active Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Apalutamide->ARE Inhibits DNA Binding HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR_active Translocation to Nucleus AR_active->ARE Binds to DNA GeneTranscription Gene Transcription ARE->GeneTranscription Initiates TumorGrowth Tumor Cell Growth & Proliferation GeneTranscription->TumorGrowth Leads to TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50 µL) Add_IS Add this compound IS Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Apalutamide Calibration->Quantification

References

Validated Bioanalytical Method for the Quantification of Apalutamide using Apalutamide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for the quantitative determination of Apalutamide in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Apalutamide-d7 is employed as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Introduction

Apalutamide is a potent, non-steroidal androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1] It functions by binding to the ligand-binding domain of the AR, which prevents AR nuclear translocation, DNA binding, and AR-mediated transcription. The primary metabolic pathway for Apalutamide is through cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl-apalutamide. Accurate and reliable bioanalytical methods are essential for characterizing the pharmacokinetics of Apalutamide and its active metabolite to optimize dosing and ensure patient safety and efficacy.

This application note details a highly selective and sensitive LC-MS/MS method for the quantification of Apalutamide in human plasma, following FDA guidelines for bioanalytical method validation.

Signaling Pathway of Apalutamide

Apalutamide exerts its therapeutic effect by inhibiting multiple steps in the androgen receptor signaling pathway, which is crucial for the growth of prostate cancer cells.

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Translocates Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR_dimer Prevents Translocation ARE Androgen Response Element (ARE) on DNA Apalutamide->ARE Inhibits DNA Binding AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Tumor_Growth Tumor Cell Growth & Proliferation Gene_Transcription->Tumor_Growth

Caption: Mechanism of action of Apalutamide in inhibiting the androgen receptor signaling pathway.

Experimental Protocols

Materials and Reagents
  • Analytes: Apalutamide reference standard and this compound internal standard.

  • Reagents: HPLC grade acetonitrile (B52724), methanol (B129727), and water; formic acid, ethyl acetate (B1210297), and tert-butyl methyl ether.

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation

A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source is required.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Apalutamide and this compound in methanol to achieve a final concentration of 1 mg/mL. Store stock solutions at -20°C.

  • Working Solutions: Prepare working solutions by serially diluting the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to the desired concentrations for calibration curve standards and quality control samples.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards. A minimum of six to eight non-zero concentration levels should be prepared.

  • Prepare quality control samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation

Two common extraction techniques for Apalutamide from plasma are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).

Protocol 1: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound).

  • Add 2.5 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PP)

  • To 50 µL of plasma sample, add 25 µL of the internal standard working solution (this compound).

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS conditions that can be optimized for specific instrumentation.

ParameterCondition
LC System
ColumnInertsil C18 (50x4.6 mm, 5 µm) or equivalent
Mobile PhaseA: 0.1% Formic acid in waterB: Acetonitrile
GradientIsocratic elution with 20:80 (v/v) of Mobile Phase A and B
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsApalutamide: m/z 478.09 → 447.05this compound: m/z 485.1 → 454.1 (Hypothetical, based on d3)
Dwell Time200 ms
Collision Energy (CE)Optimized for specific instrument
Declustering Potential (DP)Optimized for specific instrument

Bioanalytical Method Validation Workflow

The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Optimize Sample Preparation (LLE or PP) B Optimize LC Conditions (Column, Mobile Phase, Flow Rate) A->B C Optimize MS/MS Parameters (Transitions, CE, DP) B->C D Selectivity & Specificity C->D E Linearity (Calibration Curve) D->E F Accuracy & Precision (Intra- & Inter-day) E->F G Recovery & Matrix Effect F->G H Stability (Freeze-Thaw, Bench-Top, Long-Term) G->H I LLOQ & ULOQ H->I J Process Study Samples with QCs I->J K Data Acquisition & Integration J->K L Calculate Concentrations K->L M Report Results L->M

Caption: A typical workflow for the development and validation of a bioanalytical method.

Quantitative Data Summary

The following tables summarize the acceptance criteria and typical performance data for a validated Apalutamide bioanalytical method.

Table 1: Linearity and Range

ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.99> 0.995
Concentration Range (ng/mL)Dependent on expected concentrations1.02 - 2030 or 300 - 12000

Table 2: Accuracy and Precision

QC LevelAccuracy (% Bias)Precision (% RSD)Typical Accuracy (% RE)Typical Precision (% RSD)
LLOQ± 20%≤ 20%-4.32 to 2.45< 4.21
LQC± 15%≤ 15%2.11 - 8.442.51 - 6.09
MQC± 15%≤ 15%2.11 - 8.442.51 - 6.09
HQC± 15%≤ 15%2.11 - 8.442.51 - 6.09

Table 3: Recovery and Matrix Effect

ParameterAcceptance CriteriaTypical Performance
RecoveryConsistent, precise, and reproducible> 93.0%
Matrix Effect (% CV of IS-normalized matrix factor)≤ 15%Meets acceptance criteria

Table 4: Stability

Stability TestConditionAcceptance Criteria (% Mean Stability)Typical Performance
Freeze-Thaw Stability3 cycles at -20°C and -70°C85 - 115%Stable
Bench-Top StabilityRoom temperature for a specified duration (e.g., 6-8 hours)85 - 115%Stable
Long-Term Stability-70°C for the duration of the study85 - 115%Stable

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

A Plasma Sample Collection B Spike with this compound (IS) A->B C Sample Preparation (LLE or PP) B->C D LC-MS/MS Analysis C->D E Data Acquisition (Peak Area Ratios) D->E F Quantification using Calibration Curve E->F G Pharmacokinetic Analysis F->G

Caption: Overview of the bioanalytical workflow for Apalutamide quantification in plasma samples.

Conclusion

The described LC-MS/MS method for the determination of Apalutamide in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The provided protocols for sample preparation and instrument conditions, along with the validation data, demonstrate the robustness of this method for use in clinical and preclinical studies. Adherence to the detailed protocols and validation procedures is crucial for generating high-quality data to support drug development and therapeutic monitoring of Apalutamide.

References

Application Notes and Protocols for Bioequivalence Studies of Generic Apalutamide Formulations Using Apalutamide-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a non-steroidal antiandrogen agent approved for the treatment of prostate cancer.[1] The development of generic formulations of Apalutamide requires robust bioequivalence (BE) studies to ensure comparable pharmacokinetic performance to the reference listed drug.[2] A critical component of these studies is a validated bioanalytical method for the accurate quantification of Apalutamide in biological matrices, typically human plasma.[3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Apalutamide-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] The SIL-IS chemically and physically mimics the analyte of interest, compensating for variability during sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the results.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in bioequivalence studies of generic Apalutamide formulations.

Bioanalytical Method Using this compound

A highly specific, selective, and accurate LC-MS/MS method is essential for the quantification of Apalutamide in human plasma for bioequivalence studies. The use of this compound as an internal standard is a key component of this methodology.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Apalutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Apalutamide reference standard in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water (e.g., 90% acetonitrile).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare the this compound stock solution in the same manner as the Apalutamide stock solution.

  • Working Solutions: Prepare serial dilutions of the Apalutamide stock solution with a suitable diluent (e.g., 50% acetonitrile) to create calibration curve (CC) standards and quality control (QC) samples at various concentration levels. The IS working solution is prepared by diluting the IS stock solution with the same diluent to a fixed concentration (e.g., 300 ng/mL).

2. Sample Preparation from Human Plasma

Two common methods for extracting Apalutamide and this compound from plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation (PPT):

    • Pipette a small volume of plasma sample (e.g., 50 µL) into a microcentrifuge tube.

    • Add a known amount of the this compound internal standard working solution.

    • Add a precipitating agent, such as acetonitrile, typically in a 1:1 ratio with the plasma volume.

    • Vortex the mixture for a few minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE):

    • To a plasma sample, add the this compound internal standard.

    • Add an immiscible organic solvent, such as ethyl acetate (B1210297) or tert-butyl methyl ether.

    • Vortex to facilitate the extraction of the analyte and internal standard into the organic layer.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase column, such as an Agilent Eclipse XDB C8 or a Phenomenex Luna C18, is commonly used.

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water or 5 mM ammonium (B1175870) fumarate) and an organic component (e.g., acetonitrile). The separation is often achieved using an isocratic or gradient elution.

    • Flow Rate: A flow rate in the range of 0.4 to 1.0 mL/min is generally employed.

    • Injection Volume: A small volume, typically 1-10 µL, of the prepared sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Apalutamide and this compound.

      • Apalutamide Transition: m/z 478 → 450 (quantifier)

      • This compound Transition (predicted): The transition for this compound would be shifted by the mass of the deuterium (B1214612) atoms. For example, for Apalutamide-d3, a transition of m/z 481 → 453 has been reported. A similar shift would be expected for this compound.

Data Presentation: Pharmacokinetic Parameters from a Bioequivalence Study

The following table summarizes hypothetical pharmacokinetic (PK) parameters from a bioequivalence study comparing a generic Test (T) formulation of Apalutamide to a Reference (R) formulation. The data is presented as geometric means, with the 90% confidence interval (CI) for the ratio of the geometric means. For bioequivalence, the 90% CI for Cmax, AUC0-t, and AUC0-∞ must fall within the range of 80.00% to 125.00%.

Pharmacokinetic ParameterTest Formulation (Generic)Reference FormulationRatio (T/R) [90% CI]
Cmax (ng/mL) 61005950102.5% [95.0% - 110.5%]
AUC0-t (ng·h/mL) 102,000100,000102.0% [98.0% - 106.2%]
AUC0-∞ (ng·h/mL) 105,000103,000101.9% [97.5% - 106.5%]
Tmax (h) 2.53.0N/A

Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Tmax: Time to reach maximum plasma concentration.

Mandatory Visualizations

Experimental Workflow for Bioequivalence Study

G Bioequivalence Study Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase Subject_Screening Subject Screening & Enrollment Dosing Randomized, Crossover Dosing (Test & Reference Formulations) Subject_Screening->Dosing Blood_Sampling Serial Blood Sample Collection Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Extraction Sample Extraction with This compound (IS) Sample_Processing->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) LC_MS_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion Final_Report Final Study Report BE_Conclusion->Final_Report

Caption: Workflow of a typical bioequivalence study.

Apalutamide Bioanalytical Method Workflow

G Apalutamide Bioanalytical Method Plasma_Sample Plasma Sample Spike_IS Spike with this compound (Internal Standard) Plasma_Sample->Spike_IS Extraction Sample Extraction (Protein Precipitation or LLE) Spike_IS->Extraction LC_Separation Chromatographic Separation (HPLC/UHPLC) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS - MRM Mode) LC_Separation->MS_Detection Data_Quantification Data Acquisition & Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Data_Quantification Concentration_Determination Concentration Determination Data_Quantification->Concentration_Determination

Caption: Bioanalytical workflow for Apalutamide.

References

Application Note: Simultaneous Quantification of Apalutamide and its Active Metabolite, N-desmethyl Apalutamide, in Human Plasma using a Validated LC-MS/MS Method with Apalutamide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apalutamide is a non-steroidal antiandrogen agent utilized in the treatment of prostate cancer.[1][2] To support pharmacokinetic, toxicokinetic, and bioequivalence studies, robust bioanalytical methods are essential for the quantitative determination of Apalutamide and its primary active metabolite, N-desmethyl Apalutamide, in biological matrices.[2][3] This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Apalutamide and N-desmethyl Apalutamide in human plasma.[1] The method employs a stable isotope-labeled internal standard, Apalutamide-d7, to ensure high accuracy and precision by correcting for variability during sample preparation and analysis. The protocol has been developed and validated in accordance with regulatory guidelines from the FDA and EMA.

Metabolic Pathway of Apalutamide

Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to form its active metabolite, N-desmethyl Apalutamide. This metabolite is a less potent inhibitor of the androgen receptor compared to the parent drug. Both Apalutamide and N-desmethyl Apalutamide are eliminated through both renal and fecal excretion.

Apalutamide Apalutamide CYP CYP2C8 & CYP3A4 (Hepatic Metabolism) Apalutamide->CYP Metabolism Elimination Renal and Fecal Excretion Apalutamide->Elimination N_desmethyl_Apalutamide N-desmethyl Apalutamide (Active Metabolite) N_desmethyl_Apalutamide->Elimination CYP->N_desmethyl_Apalutamide

Metabolic pathway of Apalutamide.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Apalutamide, N-desmethyl Apalutamide reference standards.

  • Internal Standard (IS): this compound.

  • Reagents: HPLC grade acetonitrile (B52724), methanol (B129727), and water; formic acid.

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

2. Instrumentation

A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source is required.

3. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Apalutamide, N-desmethyl Apalutamide, and this compound in methanol to achieve a final concentration of 1 mg/mL. Store stock solutions at -20°C.

  • Working Solutions: Prepare working solutions by serially diluting the stock solutions with a mixture of acetonitrile and water to the desired concentrations for calibration curve standards and quality control (QC) samples.

4. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and efficient method for extracting the analytes and internal standard from the plasma matrix.

cluster_prep Sample Preparation Workflow Plasma 50 µL Plasma Sample (Standard, QC, or Unknown) Add_IS Add this compound Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitating Agent) Add_IS->Add_ACN Vortex1 Vortex Add_ACN->Vortex1 Centrifuge Centrifuge at 10,000 rpm Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Protein precipitation workflow for plasma samples.

Protocol:

  • To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add a specified volume of the this compound internal standard working solution.

  • Add a protein precipitating agent, such as acetonitrile (typically 3 volumes of the plasma volume).

  • Vortex the mixture for a few minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

The following table summarizes the optimized liquid chromatography and mass spectrometry conditions for the simultaneous analysis of Apalutamide and N-desmethyl Apalutamide.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
Liquid Chromatography
ColumnUltimate XB-C18, 50 x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Acetonitrile
Mobile Phase B0.1% Formic Acid in Water
CompositionIsocratic: 55% A : 45% B
Flow Rate0.4 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage5500 V
Source Temperature500°C

Table 2: MRM Transitions for Analytes and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Apalutamide478.09447.05
N-desmethyl Apalutamide464.1435.9
This compound (IS)485.1454.1

Quantitative Data Summary

The developed LC-MS/MS method was validated according to FDA guidelines, demonstrating excellent performance characteristics. A summary of the quantitative data is presented below.

Table 3: Method Validation Parameters

ParameterResult
Linearity (r²)≥ 0.99
Concentration Range300–12000 ng/mL
Lower Limit of Quantification (LLOQ)300 ng/mL
Intra-day Precision (%CV)< 4.21%
Inter-day Precision (%CV)< 4.21%
Intra-day Accuracy (%RE)-4.32% to +4.37%
Mean Extraction Recovery> 93.0%

Table 4: Stability Data

Stability ConditionResult
Freeze-Thaw Stability (3 cycles at -20°C)Stable
Bench-Top Stability (Room temperature for 6-8 hours)Stable

Bioanalytical Method Validation Workflow

The validation of the bioanalytical method ensures the reliability and integrity of the data generated. The following diagram outlines the key parameters assessed during method validation.

cluster_validation Bioanalytical Method Validation Process Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Key parameters for bioanalytical method validation.

This application note provides a detailed and robust LC-MS/MS method for the simultaneous quantification of Apalutamide and its active metabolite, N-desmethyl Apalutamide, in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation protocol allows for high throughput, and the method's performance meets the stringent requirements of regulatory guidelines for bioanalytical validation. This comprehensive guide serves as a valuable resource for laboratories aiming to implement therapeutic drug monitoring and pharmacokinetic studies of Apalutamide.

References

Application Note: High-Throughput Analysis of Apalutamide in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apalutamide (B1683753) is a non-steroidal anti-androgen agent approved for the treatment of prostate cancer.[1][2] Accurate and reliable quantification of apalutamide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.[1][2] The use of a stable isotope-labeled internal standard, such as Apalutamide-d4 or Apalutamide-¹³C,d³, is the preferred method for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This approach ensures high accuracy and precision by compensating for variability during sample preparation and analysis. This application note details a validated LC-MS/MS method for the determination of apalutamide in human plasma using a stable isotope internal standard.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of apalutamide in human plasma.

Materials and Reagents
  • Analytes: Apalutamide reference standard

  • Internal Standard (IS): Apalutamide-d4 or Apalutamide-¹³C,d³

  • Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol, and water

  • Additives: Formic acid

  • Biological Matrix: Human plasma (K₂-EDTA as anticoagulant)

Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of apalutamide and the stable isotope-labeled internal standard in a suitable solvent like a DMSO:methanol (0.2:99.8, v/v) mixture. These solutions should be stored at -80°C.

  • Working Standard Solutions:

    • Apalutamide: Serially dilute the apalutamide primary stock solution with a mixture of acetonitrile and water to prepare working standard solutions at desired concentrations for the calibration curve.

    • Internal Standard: Prepare a working solution of the internal standard (e.g., 5 µg/mL) by diluting the primary stock solution with a DMSO:methanol (0.2:99.8, v/v) mixture.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank human plasma with the apalutamide working standard solutions to create a calibration curve with a series of concentrations. A typical calibration curve might include concentrations such as 0.025, 0.05, 0.1, 0.25, 0.5, 1, 2.5, 5, 10, and 20 µg/mL.

    • Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). Example QC concentrations could be 25 ng/mL (LLOQ), 50 ng/mL (LQC), 3.5 µg/mL (MQC), and 17.5 µg/mL (HQC).

    • Store all prepared plasma samples at -80°C until analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting apalutamide from plasma samples.

  • Thaw plasma samples (CC, QC, and unknown samples) at room temperature and vortex for 3 minutes to ensure homogeneity.

  • In a microcentrifuge tube, combine 50 µL of the plasma sample with 10 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the sample for an additional 5 minutes.

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the instrumental parameters for the chromatographic separation and mass spectrometric detection of apalutamide.

ParameterCondition
HPLC System Agilent/1200 or equivalent
Column Ultimate XB-C18 (50 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in acetonitrile
Mobile Phase B 0.1% Formic acid in water
Elution Mode Isocratic
Mobile Phase Composition 55% Solvent A and 45% Solvent B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 1.0 µL
Mass Spectrometer Agilent/6460 triple-quadrupole or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Apalutamide: m/z 478.09 → 447.05; Apalutamide-d4: (Specific transition to be optimized)

Data Presentation

The performance of the LC-MS/MS method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.

Method Validation Parameters
ParameterResult
Linearity Range 307.26 - 200013.87 pg/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 15% (≤ 20% for LLOQ)
Inter-day Precision (%RSD) < 15% (≤ 20% for LLOQ)
Intra-day Accuracy (%RE) ± 15% (± 20% for LLOQ)
Inter-day Accuracy (%RE) ± 15% (± 20% for LLOQ)
Mean Extraction Recovery > 90%
Stability Data

The stability of apalutamide in human plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Stability ConditionResult
Freeze-Thaw Stability (3 cycles) Stable
Bench-Top Stability (Room Temp.) Stable
Auto-sampler Stability Stable
Long-Term Stability Stable

Visualizations

Apalutamide Mechanism of Action

Apalutamide functions as a non-steroidal anti-androgen by inhibiting the androgen receptor (AR) signaling pathway. It binds to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation and subsequent gene transcription.

Apalutamide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_active Activated AR AR->AR_active Activation Apalutamide Apalutamide Apalutamide->AR Blocks Binding DNA DNA (Androgen Response Elements) Transcription Gene Transcription DNA->Transcription Initiates AR_active->DNA Translocation & DNA Binding AR_active->DNA Blocked by Apalutamide

Caption: Apalutamide's mechanism of action in blocking androgen receptor signaling.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of apalutamide in plasma using a stable isotope-labeled internal standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Internal Standard (Apalutamide-d4) Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation IS->Precipitation Add IS & Vortex Centrifugation Centrifugation Precipitation->Centrifugation Vortex Supernatant Supernatant Collection Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for apalutamide analysis in plasma by LC-MS/MS.

References

Application Notes and Protocols for the Preparation of Apalutamide-d7 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide-d7 is the deuterated form of Apalutamide (B1683753), a potent and selective non-steroidal androgen receptor (AR) inhibitor. In scientific research, deuterated compounds like this compound are valuable as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), and as tracers in metabolic studies.[1] Proper preparation of stock and working solutions is critical to ensure the accuracy, reproducibility, and reliability of experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for research use.

Physicochemical Properties and Storage Recommendations

This compound is a white to off-white or slightly yellow powder.[2][3] Due to its structural similarity to Apalutamide, it is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2][4] Deuterated compounds are generally stable but should be handled with care to maintain their isotopic and chemical purity.

Table 1: Physicochemical Data and Storage Recommendations for this compound

PropertyData
Molecular Formula C₂₁H₈D₇F₄N₅O₂S
Molecular Weight 484.48 g/mol
Appearance White to off-white/slightly yellow powder
Solubility - DMSO: ≥ 18 mg/mL (up to 50 mg/mL with sonication)- Ethanol: ~5 mg/mL - Water: Practically insoluble
Storage of Solid Store at -20°C for long-term (up to 3 years) or 4°C for short-term (up to 2 years), protected from light and moisture.
Storage of Stock Solution Aliquot and store in tightly sealed vials at -80°C (up to 2 years) or -20°C (up to 1 year). Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L × Volume (L) × 484.48 g/mol × 1000 mg/g

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L × 0.001 L × 484.48 g/mol × 1000 mg/g = 4.84 mg

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of this compound powder into the tube.

  • Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed microcentrifuge tubes or amber vials.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots at -80°C or -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the preparation of working solutions from the 10 mM stock solution for use in cell-based or other in vitro assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilutions: It is recommended to perform serial dilutions in DMSO before the final dilution into an aqueous buffer or medium to prevent precipitation.

    • For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in DMSO.

  • Final Dilution: Dilute the intermediate DMSO solution into the final aqueous buffer or cell culture medium to achieve the desired working concentration.

    • For example, to prepare a 10 µM working solution from a 1 mM intermediate solution, perform a 1:100 dilution.

  • DMSO Concentration: Ensure the final concentration of DMSO in the assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inversion.

  • Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.

Visualized Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store at -80°C / -20°C aliquot->store_stock thaw_stock Thaw Stock Solution Aliquot store_stock->thaw_stock For Experimental Use intermediate_dilution Prepare Intermediate Dilution in DMSO thaw_stock->intermediate_dilution final_dilution Dilute in Aqueous Buffer/Medium intermediate_dilution->final_dilution use_now Use Immediately in Assay final_dilution->use_now

Caption: Workflow for preparing this compound stock and working solutions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Apalutamide-d7 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Apalutamide-d7 using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for Apalutamide analysis?

A1: The most suitable internal standards for Apalutamide are its stable isotope-labeled analogs. Apalutamide-d3 and Apalutamide-d4 are commonly used and highly recommended.[1][2] These deuterated standards closely mimic the chromatographic and ionization behavior of Apalutamide, ensuring accurate quantification by correcting for matrix effects and variability during sample processing.[2][3][4]

Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Apalutamide and its deuterated internal standards?

A2: The MRM transitions are crucial for the selective detection of your analytes. Commonly used transitions in positive electrospray ionization (ESI+) mode are summarized in the table below.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Apalutamide478.09447.05Quantifier
Apalutamide478.0450.0Quantifier
Apalutamide478.0221.0Qualifier
Apalutamide-d3481.0453.0Quantifier
Apalutamide-d4482.0451.9Quantifier
Apalutamide-d4482.0225.2Qualifier
Apalutamide-¹³C,d₃482.1453.1Predicted quantifier

Q3: What are the general starting parameters for the mass spectrometer's ion source?

A3: While optimal source parameters are instrument-dependent, a good starting point for Apalutamide analysis in positive ESI mode can be found in the literature. These parameters should be optimized for your specific instrument and method.

ParameterTypical Value
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage~5.5 - 6.0 kV
Source Temperature~450 - 500 °C
Nebulizer Gas (GAS1)~50 psi
Auxiliary Gas (GAS2)~50 psi
Curtain Gas (CUR)~40 psi
Collision Gas (CAD)Medium

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Apalutamide and this compound.

Problem 1: High Variability Between Injections

High variability in peak areas or response ratios can significantly impact the precision and accuracy of your results.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure consistent vortexing times, accurate pipetting, and adherence to a standardized protocol.
Autosampler Performance Check for consistent injection volumes. Maintain the autosampler tray at a controlled, cool temperature (e.g., 4°C) to improve reproducibility.
LC System Not Equilibrated Allow the LC system to fully equilibrate with the mobile phase before starting the analytical run to ensure stable retention times and pressures.
Sample Stability Issues Apalutamide has been shown to be stable under various storage conditions. However, always verify the stability of your samples under your specific laboratory conditions.

Problem 2: Poor Signal Intensity or No Peak Detected

Low or absent signal can be frustrating. A systematic approach can help identify the root cause.

Potential Cause Troubleshooting Steps
Incorrect MRM Transitions Verify that the correct precursor and product ion m/z values are entered in the acquisition method for both the analyte and the internal standard.
Suboptimal Ion Source Parameters Systematically optimize source parameters such as temperature, gas flows (nebulizer, auxiliary, curtain), and ion spray voltage.
Sample Preparation Issues Ensure proper extraction of the analyte from the matrix. Protein precipitation is a common and effective method.
Ion Suppression Matrix components co-eluting with your analyte can suppress its ionization. Improve chromatographic separation to resolve the analyte from interfering matrix components.
Incorrect Mobile Phase pH The use of an acidic mobile phase (e.g., with 0.1% or 0.2% formic acid) is common for Apalutamide analysis to promote protonation and enhance signal in positive ion mode.

Problem 3: Presence of Adduct Ions

The formation of adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), can reduce the intensity of the desired protonated molecule ([M+H]⁺) and complicate data analysis.

Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize alkali metal contamination.
Leaching from Glassware Whenever possible, use polypropylene (B1209903) vials and containers for sample and mobile phase preparation to avoid leaching of sodium and potassium from glass.
System Contamination Persistent adduct formation may indicate salt buildup in the LC system or the mass spectrometer's ion source. Follow the manufacturer's guidelines for system cleaning.
Mobile Phase Composition The addition of a small amount of a weak acid, like formic acid, to the mobile phase can promote the formation of the protonated molecule ([M+H]⁺) over adduct ions.

Experimental Protocols

A detailed experimental protocol for the analysis of Apalutamide in human plasma is provided below, based on established methods.

1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Apalutamide and this compound in a small volume of DMSO, then bring to the final volume with methanol (B129727).

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with a suitable solvent mixture (e.g., methanol or acetonitrile) to a final concentration of 5 µg/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking blank human plasma with the appropriate working solutions of Apalutamide.

2. Sample Preparation: Protein Precipitation

This is a common and efficient method for extracting Apalutamide from plasma.

G cluster_prep Sample Preparation Workflow sample 50 µL Plasma Sample add_is Add 10 µL IS Working Solution sample->add_is vortex1 Vortex for 30 seconds add_is->vortex1 add_acn Add 100 µL Acetonitrile (with 0.1% Formic Acid) vortex1->add_acn vortex2 Vortex for 5 minutes add_acn->vortex2 centrifuge Centrifuge at 14,000 rpm for 5 min at 4°C vortex2->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 1.0 µL into LC-MS/MS supernatant->inject

Caption: Workflow of the protein precipitation method for Apalutamide analysis.

3. LC-MS/MS Parameters

The following tables summarize typical chromatographic and mass spectrometric conditions for Apalutamide analysis.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2
LC System HPLC or UHPLC SystemAgilent 1200 or equivalent
Column Ultimate XB-C18 (50 x 4.6 mm, 5 µm)Inertsil C18 (50 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Elution Isocratic (45:55, A:B)Isocratic (20:80, A:B)
Flow Rate 0.4 mL/min0.8 mL/min
Column Temperature 40°CNot specified
Run Time 7.0 min3.5 min

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See FAQ Q2
Dwell Time 50 ms
Compound-Specific Parameters
Declustering Potential (DP)~260 V
Entrance Potential (EP)~10 V
Collision Energy (CE)~20-33 eV
Collision Exit Potential (CXP)~15 V

Troubleshooting Logic Diagram

The following diagram provides a logical workflow for troubleshooting common issues during this compound detection.

G cluster_troubleshooting Troubleshooting Decision Tree start Problem with This compound Detection check_signal Is there any signal? start->check_signal no_signal No Signal check_signal->no_signal No low_signal Low or Variable Signal check_signal->low_signal Yes, but low/variable good_signal Signal is Good check_signal->good_signal Yes, stable check_mrm Verify MRM Transitions no_signal->check_mrm check_is Check Internal Standard Signal low_signal->check_is check_mrm->no_signal Incorrect check_source Optimize Ion Source check_mrm->check_source Correct check_source->no_signal Suboptimal check_prep Review Sample Prep check_source->check_prep Optimized check_prep->no_signal Error Found resolve_no_signal Consult Instrument Manual check_prep->resolve_no_signal OK is_ok IS Signal Stable check_is->is_ok Yes is_bad IS Signal Low/Variable check_is->is_bad No check_suppression Investigate Ion Suppression is_ok->check_suppression check_variability Address Injection Variability is_bad->check_variability check_adducts Check for Adducts check_suppression->check_adducts No Suppression resolve_low_signal Optimize Chromatography check_suppression->resolve_low_signal Suppression Found check_variability->resolve_low_signal check_adducts->low_signal Adducts Present check_adducts->resolve_low_signal No Adducts

Caption: Decision tree for troubleshooting this compound detection issues.

References

Troubleshooting poor chromatographic peak shape in Apalutamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues related to poor chromatographic peak shape during the analysis of Apalutamide. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to help identify and resolve potential problems in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common types of poor peak shapes observed in HPLC analysis?

Poor peak shape in High-Performance Liquid Chromatography (HPLC) can manifest in several ways, each suggesting different underlying issues with the analytical method or instrumentation. Ideally, chromatographic peaks should be symmetrical and have a Gaussian shape. Common deviations from the ideal peak shape include:

  • Peak Tailing: An asymmetrical peak where the latter half of the peak is broader than the front half. This is the most common peak shape problem.[1]

  • Peak Fronting: An asymmetrical peak where the front half of the peak is broader than the latter half.

  • Peak Broadening: Peaks that are wider than expected, leading to decreased resolution and sensitivity.[2][3]

  • Split Peaks: A single compound appearing as two or more distinct peaks.[3]

Q2: My Apalutamide peak is tailing. What are the potential causes and how can I fix it?

Peak tailing is a common issue in reversed-phase HPLC, often observed with basic compounds like Apalutamide. It can lead to inaccurate quantification.

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Secondary Interactions Interaction with active silanol (B1196071) groups on the silica-based column packing is a primary cause of tailing for basic compounds. To mitigate this, you can: 1. Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol groups. For Apalutamide, which has pKa values of 9.7 and 13.05, a lower pH (e.g., 3.5-4.5) is often used in methods to ensure good peak shape. 2. Use an Acidic Modifier: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to mask the silanol groups. 3. Use a High-Quality, Base-Deactivated Column: Modern columns are often end-capped to minimize exposed silanols. Using a high-quality, base-deactivated column is highly recommended.
Column Overload Injecting too much sample can saturate the column, leading to tailing. To check for this: 1. Dilute the Sample: Reduce the concentration of the sample and re-inject. If the peak shape improves, column overload was likely the issue. 2. Reduce Injection Volume: Injecting a smaller volume of the sample can also resolve this problem.
Column Contamination or Deterioration Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing. To address this: 1. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. 2. Flush the Column: Regularly flush the column with a strong solvent to remove contaminants. 3. Replace the Column: If the problem persists after flushing, the column may be deteriorated and need replacement.
Extra-Column Volume Excessive volume in the tubing and connections between the injector and the detector can lead to peak broadening and tailing. To minimize this: 1. Use Appropriate Tubing: Use tubing with a smaller internal diameter and keep the length as short as possible. 2. Check Connections: Ensure all fittings are properly made to avoid dead volume.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Dilute Sample or Reduce Injection Volume start->check_overload overload_improves Peak Shape Improves? check_overload->overload_improves overload_yes Column Overload Was the Issue overload_improves->overload_yes Yes overload_no No Improvement overload_improves->overload_no No check_column Use Guard Column & Flush with Strong Solvent overload_no->check_column column_improves Peak Shape Improves? check_column->column_improves column_yes Column Contamination Was the Issue column_improves->column_yes Yes column_no No Improvement column_improves->column_no No check_mobile_phase Adjust Mobile Phase pH or Add Acidic Modifier column_no->check_mobile_phase mobile_phase_improves Peak Shape Improves? check_mobile_phase->mobile_phase_improves mobile_phase_yes Secondary Interactions Were the Issue mobile_phase_improves->mobile_phase_yes Yes mobile_phase_no No Improvement mobile_phase_improves->mobile_phase_no No check_system Check for Extra-Column Volume & Leaks mobile_phase_no->check_system system_issue System Issue Likely check_system->system_issue

Troubleshooting workflow for peak tailing in Apalutamide analysis.
Q3: My Apalutamide peak is fronting. What could be the cause?

Peak fronting is less common than peak tailing but can still indicate significant issues with the analysis.

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Column Overload Similar to peak tailing, injecting too much sample can lead to fronting, especially in certain chromatographic modes. 1. Dilute the Sample: Reduce the sample concentration and re-inject. 2. Reduce Injection Volume: Use a smaller injection volume.
Inappropriate Sample Solvent If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. 1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible injection volume.
Low Column Temperature In some cases, low column temperature can lead to poor mass transfer kinetics and result in fronting peaks. 1. Increase Column Temperature: Gradually increase the column temperature to see if the peak shape improves. Many Apalutamide methods use elevated column temperatures (e.g., 30-45°C).
Channeling in the Column A void or channel in the column packing can cause some of the analyte to travel faster than the rest, leading to a fronting peak. 1. Reverse and Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. 2. Replace the Column: If the problem persists, the column may be irreversibly damaged and should be replaced.
Q4: Why is my Apalutamide peak broader than expected?

Peak broadening reduces resolution and sensitivity, making accurate quantification difficult.

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Column Deterioration Over time, columns can lose efficiency, leading to broader peaks. 1. Check Column Performance: Regularly perform a system suitability test to monitor column efficiency, peak asymmetry, and other parameters. 2. Replace the Column: If the column performance is below acceptable limits, it should be replaced.
Extra-Column Volume As with peak tailing, excessive volume in the system can cause peak broadening. 1. Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the smallest appropriate internal diameter. 2. Check Connections: Ensure all fittings are secure and properly seated.
Mobile Phase Issues An inadequate mobile phase can lead to poor peak shape. 1. Inadequate Solvent Strength: If the mobile phase is too weak, the analyte may interact too strongly with the stationary phase, resulting in broad peaks. Optimize the mobile phase composition for sharper peaks. 2. Poor Solvent Mixing: Ensure proper mixing of mobile phase components, especially in gradient elution.
Flow Rate Inconsistencies Fluctuations in the mobile phase flow rate can cause peak broadening. 1. Check the Pump: Ensure the HPLC pump is functioning correctly and delivering a consistent flow rate.
Q5: I am observing split peaks for Apalutamide. What should I do?

Split peaks can complicate the identification and quantification of a compound.

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Injection Problems An issue with the injection process is a common cause of split peaks. 1. Partial Clogging of the Injector: Clean the injector and ensure the sample loop is not partially blocked. 2. Incompatible Sample Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting. Dissolve the sample in the mobile phase whenever possible.
Column Void or Channeling A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. 1. Reverse and Flush the Column: This may help to settle the packing material. 2. Replace the Column: If a void is present, the column often needs to be replaced.
Contamination on the Column Inlet Particulate matter or strongly retained compounds at the column inlet can disrupt the sample band. 1. Use a Guard Column: This will protect the analytical column. 2. Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter before injection.
Mobile Phase pH Close to Analyte pKa When the mobile phase pH is close to the pKa of the analyte, both the ionized and unionized forms of the compound may be present, which can sometimes lead to split or shouldered peaks. 1. Adjust Mobile Phase pH: Adjust the pH to be at least 1-2 units away from the analyte's pKa to ensure a single ionic form predominates.

Logical Troubleshooting of Split Peaks

G start Split Peak Observed check_injection Check Sample Solvent & Injector Cleanliness start->check_injection injection_resolved Problem Resolved? check_injection->injection_resolved injection_yes Injection Issue injection_resolved->injection_yes Yes injection_no No injection_resolved->injection_no No check_column Inspect Column for Voids & Contamination injection_no->check_column column_resolved Problem Resolved? check_column->column_resolved column_yes Column Issue column_resolved->column_yes Yes column_no No column_resolved->column_no No check_ph Adjust Mobile Phase pH Away from Analyte pKa column_no->check_ph ph_resolved Problem Resolved? check_ph->ph_resolved ph_yes pH Proximity to pKa ph_resolved->ph_yes Yes ph_no Consult Instrument Manufacturer ph_resolved->ph_no No

A logical workflow for troubleshooting split peaks.

Experimental Protocols

Protocol 1: System Suitability Test for Apalutamide Analysis

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a standard solution of Apalutamide at a known concentration (e.g., 60 µg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make at least five replicate injections of the standard solution.

  • Record the chromatograms and evaluate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should ideally be between 0.9 and 1.5. A value of 1 indicates a perfectly symmetrical peak.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: The RSD for replicate injections should typically be less than 2.0%.

    • Theoretical Plates (N): A measure of column efficiency. The value should be high and consistent with the column manufacturer's specifications.

    • Resolution (Rs): If analyzing Apalutamide with an internal standard or impurities, the resolution between adjacent peaks should be greater than 1.5.

Protocol 2: Column Flushing and Regeneration

Objective: To remove contaminants from the analytical column that may be causing poor peak shape.

Materials:

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Set the pump flow rate to a low value (e.g., 0.5 mL/min).

  • Flush the column with a series of solvents, starting with the mobile phase without the buffer salts (e.g., if the mobile phase is acetonitrile and a phosphate (B84403) buffer, flush with a mixture of acetonitrile and water in the same ratio).

  • Gradually increase the percentage of organic solvent. A typical flushing sequence for a reversed-phase column (e.g., C8 or C18) is as follows, with each step lasting for at least 20 column volumes:

    • 100% Water

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol (a strong solvent for removing strongly retained compounds)

    • 100% Acetonitrile

    • 100% Methanol

    • Re-equilibrate with the initial mobile phase.

  • After flushing, reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test to check if the column performance has been restored.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for Apalutamide analysis, which can serve as a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2Condition 3
Column Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm)Luna Omega Polar C18 (250 x 4.6 mm, 5 µm)Atlantis dC18 (100 x 4.6 mm, 3 µm)
Mobile Phase A 0.1M Phosphate Buffer (pH 4.6)0.01M Disodium Phosphate Dihydrate (pH 4.2)10 mM KH2PO4 (pH 3.5)
Mobile Phase B AcetonitrileAcetonitrile/Water (70:30 v/v)Acetonitrile
Gradient/Isocratic Isocratic (40:60 Buffer:ACN)GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature Ambient30°C45°C
Detection Wavelength 245 nm225 nm270 nm
Injection Volume Not Specified10 µL10 µL
Retention Time ~4.5 minNot SpecifiedNot Specified

References

Addressing ion suppression/enhancement in Apalutamide bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Apalutamide, with a specific focus on ion suppression and enhancement in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a concern in Apalutamide bioanalysis?

A1: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting endogenous components from the biological sample (e.g., plasma, serum).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of Apalutamide. It is a significant concern in LC-MS/MS-based bioanalysis as it can compromise the accuracy, precision, and sensitivity of the method.[1][2]

Q2: How is the matrix effect for Apalutamide quantified?

A2: The matrix effect is typically evaluated by comparing the peak area of Apalutamide in a post-extraction spiked blank matrix sample to the peak area of Apalutamide in a neat solution at the same concentration. The matrix factor (MF) is calculated, and often an internal standard (IS)-normalized MF is used to account for variability. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized MF should ideally be less than 15%.[1]

Q3: What are the common sample preparation techniques to minimize the matrix effect for Apalutamide?

A3: Common techniques to reduce matrix effects include:

  • Protein Precipitation (PPT): A simple and rapid method using solvents like acetonitrile (B52724) or methanol (B129727) to precipitate plasma proteins.[1]

  • Liquid-Liquid Extraction (LLE): This technique utilizes a water-immiscible organic solvent (e.g., ethyl acetate, tert-butyl methyl ether) to extract Apalutamide from the aqueous plasma, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): A more selective method that can yield cleaner extracts, although it is more time-consuming and costly.

Q4: Can an internal standard (IS) correct for the matrix effect in Apalutamide analysis?

A4: Yes, a suitable internal standard, particularly a stable isotope-labeled (SIL) version of Apalutamide (e.g., Apalutamide-d3, Apalutamide-d4, or Apalutamide-¹³C,d₃), can effectively compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby maintaining an accurate analyte-to-IS peak area ratio.

Troubleshooting Guide

Problem: High variability in Apalutamide response across different plasma lots.

  • Possible Cause: Significant lot-to-lot variation in endogenous matrix components.

  • Solutions:

    • Evaluate the matrix effect using at least six different lots of the blank biological matrix.

    • Optimize the sample preparation method for more thorough cleanup (e.g., transitioning from PPT to LLE or SPE).

    • Ensure the internal standard closely mimics the analyte's behavior during extraction and ionization. A stable isotope-labeled IS is highly recommended.

Problem: Poor recovery of Apalutamide.

  • Possible Cause: Inefficient extraction from the biological matrix.

  • Solutions:

    • For LLE, optimize the extraction solvent and adjust the pH of the sample to ensure Apalutamide is in a state that favors extraction.

    • For PPT, test different precipitation solvents and their ratios to plasma.

    • For SPE, screen various sorbents and elution solvents to find the optimal conditions for Apalutamide retention and elution.

Problem: Ion suppression observed at the retention time of Apalutamide.

  • Possible Cause: Co-elution of phospholipids (B1166683) or other endogenous components from the sample matrix.

  • Solutions:

    • Modify the chromatographic conditions (e.g., change the mobile phase composition, gradient profile, or column chemistry) to achieve better separation of Apalutamide from interfering peaks.

    • Implement a divert valve to direct the early-eluting, highly abundant matrix components (like salts and phospholipids) to waste instead of the mass spectrometer.

    • Employ a more effective sample cleanup technique such as SPE.

Problem: Inconsistent results between calibration standards and quality control (QC) samples.

  • Possible Cause: The matrix of the standards and QCs does not adequately match that of the study samples.

  • Solutions:

    • Prepare calibration standards and QCs in the same biological matrix as the study samples.

    • If using a surrogate matrix, it must be thoroughly validated to demonstrate no significant difference in matrix effect compared to the authentic matrix.

Data Presentation

Table 1: Summary of Matrix Effect and Recovery Data for Apalutamide from Various Methods

MethodAnalyte/Internal StandardSample PreparationMatrix Effect (%)Recovery (%)Reference
LC-MS/MSApalutamideLLE (ethyl acetate)Not explicitly stated, but method validated as per FDA guidelines> 93.0
LC-MS/MSApalutamideNot specifiedCV < 5.24% (IS normalized)104.4 - 109.7
LC-MS/MSN-desmethyl apalutamideNot specifiedCV < 6.45% (IS normalized)103.5 - 110.4
UPLCApalutamideLLE (tert-butyl methyl ether)No matrix effect observed90.93 - 103.79
HPLCApalutamidePPTNot explicitly stated, but method validated90 - 100

Table 2: Summary of LC-MS/MS Method Parameters for Apalutamide Bioanalysis

ParameterMethod 1Method 2Method 3
Reference
Column Inertsil C18 (50x4.6 mm, 5 µm)Ultimate XB-C18 (50 x 4.6 mm, 5 μm)Inertsil C18 (50x4.6 mm, 5 µm)
Mobile Phase 0.1% formic acid and acetonitrile (20:80, v/v)0.1% formic acid in acetonitrile and 0.1% formic acid in water (55:45, v/v)0.1% formic acid and acetonitrile (20:80, v/v)
Flow Rate Not Specified0.4 mL/min0.80 mL/min
Internal Standard CanagliflozinApalutamide-d4Canagliflozin
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition (Apalutamide) m/z 478.09 → 447.05m/z 478 → 450m/z 478.09 → 447.05
Linear Range 300–12000 ng/mL25 - 20000 ng/mL300–12000 ng/mL

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Apalutamide from Human Plasma

This protocol is based on a validated method for the quantification of Apalutamide.

  • Sample Preparation:

    • Pipette a small volume of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add the internal standard solution (e.g., Canagliflozin).

    • Add an extraction solvent like ethyl acetate.

  • Extraction:

    • Vortex the mixture for a few minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

  • Isolation and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dry residue in a specific volume of the mobile phase.

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Protein Precipitation (PPT) for Apalutamide from Human Plasma

This is a general protocol for protein precipitation.

  • Sample Preparation:

    • To a centrifuge tube, add a measured volume of the plasma sample.

    • Add the internal standard solution.

  • Precipitation:

    • Add a precipitating agent, such as acetonitrile, typically in a 3:1 ratio to the plasma volume.

    • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a clean vial or plate.

    • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Precipitation Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject data Data Acquisition inject->data

Caption: Protein Precipitation Workflow for Apalutamide Bioanalysis.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_lle_solvent Add LLE Solvent (e.g., Ethyl Acetate) add_is->add_lle_solvent vortex_lle Vortex/Mix add_lle_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle organic_layer Transfer Organic Layer centrifuge_lle->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject_lle Inject into LC-MS/MS reconstitute->inject_lle data_lle Data Acquisition inject_lle->data_lle

Caption: Liquid-Liquid Extraction Workflow for Apalutamide Bioanalysis.

G start Ion Suppression Observed? chrom_opt Optimize Chromatography? start->chrom_opt Yes cleanup_opt Improve Sample Cleanup? chrom_opt->cleanup_opt Still an issue end Problem Resolved chrom_opt->end Resolved use_sil_is Use SIL-IS? cleanup_opt->use_sil_is Still an issue cleanup_opt->end Resolved use_sil_is->end Resolved

Caption: Troubleshooting Logic for Ion Suppression in Apalutamide Bioanalysis.

References

Technical Support Center: Apalutamide-d7 Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Apalutamide-d7 in frozen plasma samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical assays?

This compound is a deuterated form of Apalutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer. In bioanalytical methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), this compound is commonly used as an internal standard (IS). The inclusion of a stable isotope-labeled internal standard like this compound helps to correct for variability during sample preparation and analysis, ensuring the accuracy and precision of the quantification of Apalutamide in biological matrices like plasma.

Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound in plasma samples?

For long-term storage, it is recommended to keep plasma samples containing this compound frozen at -70°C.[1] Studies have demonstrated that Apalutamide and its deuterated internal standards are stable under these conditions.

Q3: How stable is this compound to freeze-thaw cycles?

Apalutamide and its deuterated internal standards have been shown to be stable through multiple freeze-thaw cycles. One study indicated stability after three freeze-thaw cycles when stored at -28°C ± 5°C.[1] Another study confirmed stability for three freeze-thaw cycles at -20°C.[2] To minimize the potential for degradation, it is best practice to limit the number of freeze-thaw cycles.

Q4: What is the expected long-term stability of this compound in frozen plasma?

Quantitative analysis has demonstrated the stability of Apalutamide and its deuterated internal standard in human plasma under various storage conditions. The percentage mean stability for long-term storage has been reported to be within acceptable limits as per regulatory guidelines.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent quantification of this compound across samples. 1. Improper storage of plasma samples. 2. Multiple freeze-thaw cycles. 3. Instability of the internal standard in the stock solution.1. Ensure plasma samples are consistently stored at -70°C. 2. Aliquot samples upon collection to avoid repeated freeze-thaw cycles. 3. Verify the stability of the this compound stock solution. Prepare fresh stock solutions as needed and store them at -20°C.[2]
Low recovery of this compound during sample extraction. 1. Inefficient extraction method. 2. Degradation during the extraction process.1. Optimize the extraction procedure. Liquid-liquid extraction (LLE) and protein precipitation (PP) are common methods. 2. Minimize the time samples are at room temperature during extraction.
Degradation of this compound is suspected. 1. Exposure to room temperature for extended periods (bench-top instability). 2. Instability in the autosampler.1. Process samples on ice and minimize the time they are kept at room temperature. Studies have evaluated bench-top stability for specific durations (e.g., 6 hours). 2. Ensure the autosampler temperature is maintained at a low temperature (e.g., 4°C). Stability in the autosampler has been confirmed for at least 24 hours.

Quantitative Data Summary

The stability of a deuterated internal standard for Apalutamide (Apalutamide-d3) in human plasma has been evaluated under various conditions. The results are summarized below and are considered indicative of the stability of this compound.

Table 1: Stability of Apalutamide and its Deuterated Internal Standard (IS) in Human Plasma

Stability TestConcentration Level% Mean Stability (Apalutamide)% Mean Stability (IS)
Freeze-Thaw (3 cycles at -28°C ± 5°C) HQC95.70%Not explicitly reported, but method passed validation
LQC100.32%Not explicitly reported, but method passed validation
Bench-Top (6 hours at room temperature) HQC106.11%Not explicitly reported, but method passed validation
LQC93.43%Not explicitly reported, but method passed validation
Short-Term (21 hours 40 minutes for analyte, 21 hours 30 minutes for IS) HQC108.74%Not explicitly reported, but method passed validation
LQC106.62%Not explicitly reported, but method passed validation
Long-Term HQC98.65%Not explicitly reported, but method passed validation
LQC109.47%Not explicitly reported, but method passed validation
Autosampler HQC104.41%Not explicitly reported, but method passed validation
LQC93.58%Not explicitly reported, but method passed validation

HQC: High-Quality Control; LQC: Low-Quality Control

Another study reported that Apalutamide was stable in human plasma when stored at -80°C for 30 days.

Experimental Protocols

Plasma Sample Preparation and Extraction

A common method for extracting Apalutamide and its deuterated internal standard from plasma is liquid-liquid extraction (LLE).

  • Sample Thawing: Frozen plasma samples are thawed at room temperature.

  • Internal Standard Spiking: A known concentration of this compound (internal standard) is added to the plasma sample.

  • Extraction: An organic solvent (e.g., tert-butyl methyl ether) is added to the plasma sample. The mixture is vortexed to ensure thorough mixing and extraction of the analytes into the organic layer.

  • Centrifugation: The sample is centrifuged to separate the organic layer from the aqueous plasma layer.

  • Evaporation: The organic layer containing the analytes is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in the mobile phase for analysis by LC-MS/MS.

LC-MS/MS Analysis

The reconstituted sample is injected into an LC-MS/MS system for quantification.

  • Chromatographic Separation: A C18 analytical column is typically used to separate Apalutamide and this compound from other plasma components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of the parent and product ions of Apalutamide and this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis in Plasma cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing thaw Thaw Frozen Plasma Sample spike Spike with this compound (IS) thaw->spike extract Liquid-Liquid Extraction spike->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantify Apalutamide Concentration detect->quantify

Caption: Workflow for the bioanalysis of this compound in plasma samples.

stability_testing_logic Logic for Assessing this compound Stability cluster_conditions Storage & Stress Conditions start Spiked Plasma Samples (HQC & LQC) long_term Long-Term Frozen Storage (-70°C) start->long_term freeze_thaw Freeze-Thaw Cycles (-20°C to RT) start->freeze_thaw bench_top Bench-Top (Room Temperature) start->bench_top autosampler Autosampler (e.g., 4°C) start->autosampler analysis Analyze Samples by LC-MS/MS long_term->analysis freeze_thaw->analysis bench_top->analysis autosampler->analysis comparison Compare with Freshly Prepared Samples analysis->comparison result Determine % Mean Stability comparison->result

References

Technical Support Center: Analysis of Apalutamide and Apalutamide-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of in-source fragmentation of Apalutamide and its deuterated internal standard, Apalutamide-d7, during LC-MS/MS analysis.

Troubleshooting Guide: Minimizing In-Source Fragmentation

In-source fragmentation (ISF) is a phenomenon where precursor ions fragment within the ion source of a mass spectrometer before entering the mass analyzer.[1] This can lead to inaccurate quantification, reduced sensitivity for the intended precursor ion, and potential interference from fragment ions. For Apalutamide and this compound, minimizing ISF is critical for robust and reliable bioanalytical methods.

Issue: Significant In-Source Fragmentation Observed

If you observe a lower than expected signal for the precursor ions of Apalutamide (m/z 478.09) or this compound and a high intensity of fragment ions, it is likely that in-source fragmentation is occurring.[1][2] The primary causes are excessive energy transfer to the analyte ions in the ion source.[1]

Troubleshooting Workflow

cluster_0 Troubleshooting In-Source Fragmentation Start High In-Source Fragmentation Detected Step1 Reduce Ion Source Temperature Start->Step1 Step2 Lower Declustering Potential / Cone Voltage Step1->Step2 Step3 Optimize Nebulizer and Heater Gas Flow Step2->Step3 Step4 Modify Mobile Phase Composition Step3->Step4 End Fragmentation Minimized Step4->End

Caption: A stepwise workflow for troubleshooting and minimizing in-source fragmentation.

Detailed Troubleshooting Steps:

ParameterRecommended ActionRationalePotential Trade-offs
Ion Source Temperature Decrease in increments of 25-50°C.[3]High temperatures can cause thermal degradation of the analyte before ionization.Lowering the temperature too much may lead to inefficient desolvation and reduced signal intensity.
Declustering Potential (DP) / Cone Voltage Decrease in small increments (e.g., 5-10 V).This is often the most effective parameter for controlling ISF as it reduces the kinetic energy of ions, leading to "softer" ionization.A voltage that is too low may result in a decreased overall ion signal.
Nebulizer and Heater Gas Flow Optimize flow rates.Improper gas settings can contribute to excessive ion energy and inefficient desolvation.Suboptimal flow rates can lead to poor spray stability and reduced sensitivity.
Mobile Phase Composition Consider using mobile phase additives that promote softer ionization, such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) instead of formic acid if compatible with the chromatography.The pH and composition of the mobile phase can influence the ionization efficiency and the stability of the protonated molecule.Changes to the mobile phase will require re-evaluation of the chromatographic separation.
Spray Voltage Decrease spray voltage.Lowering the spray voltage can sometimes lead to softer ionization conditions.May impact spray stability and overall signal intensity.
Probe Position Move the probe further from the orifice.This can reduce the harshness of the ionization conditions experienced by the analyte.May decrease the number of ions entering the mass spectrometer, leading to a lower signal.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for Apalutamide and this compound analysis?

A1: In-source fragmentation is the breakdown of an analyte within the ion source of a mass spectrometer before mass analysis. It is a concern because it can lead to an underestimation of the true concentration of Apalutamide and this compound by reducing the abundance of the intended precursor ions. This can compromise the accuracy and precision of quantitative methods.

Q2: What are the typical precursor and product ions for Apalutamide?

A2: Based on published literature, the common multiple reaction monitoring (MRM) transitions for Apalutamide in positive ionization mode are m/z 478.09 → 447.05 and m/z 478 → 450. The precursor ion [M+H]⁺ has an m/z of approximately 478.09.

Q3: How can I identify if in-source fragmentation of this compound is occurring?

A3: You can identify in-source fragmentation by observing a weak signal for the this compound precursor ion and a disproportionately high signal for its fragment ions in the mass spectrum. For deuterated standards, fragmentation can sometimes lead to the loss of deuterium (B1214612) atoms, which could potentially interfere with the signal of the non-deuterated analyte.

Q4: Can the mobile phase composition affect in-source fragmentation?

A4: Yes, the mobile phase can influence the extent of in-source fragmentation. The use of additives like formic acid can affect the protonation and stability of the analyte. While 0.1% formic acid is commonly used in Apalutamide analysis, experimenting with different additives or concentrations may help reduce fragmentation.

Q5: My deuterated internal standard (this compound) shows a different retention time than Apalutamide. Is this normal and can it affect my results?

A5: A slight chromatographic shift between an analyte and its deuterated internal standard can sometimes occur. While ideally they should co-elute, a small, consistent shift may not be problematic. However, if the separation is significant, it could lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy. If this is observed, optimization of the chromatographic method may be necessary.

Experimental Protocols

Optimized LC-MS/MS Method for Apalutamide Analysis with Minimized In-Source Fragmentation

This protocol is adapted from published methods and includes considerations for minimizing in-source fragmentation.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the sample for an additional 5 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 1.0 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., Ultimate XB-C18, 50 × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic with 55% Solvent A and 45% Solvent B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 1 µL

3. Mass Spectrometry Conditions (Triple Quadrupole)

To minimize in-source fragmentation, it is crucial to start with conservative source parameters and optimize from there.

ParameterInitial Value for Optimization
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage ~4500 V (start lower and increase if needed)
Source Temperature 400°C (start lower and increase if needed)
Curtain Gas (CUR) ~30 psi
Nebulizer Gas (GS1) ~40 psi
Auxiliary Gas (GS2) ~40 psi
Declustering Potential (DP) 40-60 V (perform a ramp to find the optimum)
Collision Energy (CE) Optimize for each transition

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Apalutamide478.09447.05
This compound485.13 (assuming d7 on a non-fragmenting part)454.09 (adjust based on deuteration position)

Logical Relationship of Parameters Affecting In-Source Fragmentation

cluster_1 Factors Influencing In-Source Fragmentation ISF In-Source Fragmentation SourceTemp Source Temperature SourceTemp->ISF increases DP Declustering Potential (Cone Voltage) DP->ISF increases GasFlow Gas Flow Rates (Nebulizer, Heater) GasFlow->ISF can influence MobilePhase Mobile Phase (pH, Additives) MobilePhase->ISF can influence

Caption: Key instrument parameters that can be adjusted to control the level of in-source fragmentation.

References

Optimizing protein precipitation for Apalutamide plasma sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing protein precipitation in the preparation of apalutamide (B1683753) plasma samples for analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for apalutamide in plasma?

A1: Two primary techniques are common for extracting apalutamide from plasma: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][2] PPT is often favored for its speed, simplicity, and ease of automation, making it suitable for high-throughput analysis.[3]

Q2: Which solvent is best for precipitating proteins in apalutamide plasma samples?

A2: Acetonitrile (B52724) (ACN) is the most frequently used and highly effective organic solvent for protein precipitation in this context.[4][5] It is efficient at protein removal, with studies showing greater than 96% efficiency at a 2:1 ratio of precipitant to plasma. Methanol (B129727) is another option, though ACN is generally considered more efficient at precipitating proteins.

Q3: What is a typical solvent-to-plasma ratio for protein precipitation?

A3: A common starting ratio is 3:1 (v/v) of acetonitrile to plasma. For example, 300 µL of ice-cold acetonitrile would be added to 100 µL of plasma. However, ratios can vary, and optimization may be required depending on the specific method. For instance, a 2:1 ratio (100 µL ACN to 50 µL plasma) has also been documented.

Q4: Can a stable isotope-labeled internal standard (IS) correct for issues during sample preparation?

A4: Yes, using a stable isotope-labeled internal standard, such as Apalutamide-D3 or Apalutamide-d4, is crucial. A suitable IS co-elutes with the analyte and experiences similar variations in sample processing or matrix effects, thereby ensuring the accuracy and precision of the analytical method by maintaining a consistent analyte-to-IS peak area ratio.

Q5: What are "matrix effects" and how do they impact apalutamide analysis?

A5: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix (e.g., plasma proteins, lipids). This can cause ion suppression (signal decrease) or enhancement (signal increase), which compromises the accuracy and sensitivity of LC-MS/MS results. Phospholipids are a major contributor to matrix effects in plasma samples.

Experimental Protocol: Protein Precipitation using Acetonitrile

This protocol describes a standard protein precipitation method for the extraction of apalutamide from human plasma prior to LC-MS/MS analysis.

Materials:

  • Drug-free human plasma (K2-EDTA as anticoagulant)

  • Apalutamide reference standard

  • Apalutamide-D3 or Apalutamide-d4 as internal standard (IS)

  • HPLC-grade acetonitrile (ACN), ice-cold

  • HPLC-grade methanol (for stock solutions)

  • Microcentrifuge tubes (e.g., 1.5 mL) or 96-well plates

Procedure:

  • Sample Thawing: If frozen, thaw plasma samples at room temperature or on ice.

  • Aliquoting: In a clean microcentrifuge tube, aliquot 50 µL of the plasma sample.

  • Internal Standard Spiking: Add the appropriate volume of IS working solution to the plasma sample (excluding blank samples).

  • Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

  • Precipitation: Add 100 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample. This creates a 2:1 solvent-to-plasma ratio.

  • Mixing: Vortex the mixture vigorously for an additional 1 to 5 minutes to ensure complete protein denaturation.

  • Incubation (Optional): For enhanced protein precipitation, incubate the samples at 4°C for 20 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or 96-well plate, being cautious not to disturb the protein pellet.

  • Analysis: Inject a small volume (e.g., 1.0 µL) of the supernatant directly into the LC-MS/MS system.

Data Summary

Quantitative data from various bioanalytical methods for apalutamide are summarized below.

Table 1: Apalutamide Recovery & Matrix Effect Data

Sample Preparation MethodAnalyte/ISMean Recovery (%)Matrix Effect Noted
Protein PrecipitationApalutamide90% to 100%Not specified
Liquid-Liquid ExtractionApalutamide> 93.0%Not specified
Liquid-Liquid ExtractionApalutamideMean: 97.45%Not specified
Liquid-Liquid ExtractionApalutamide (HQC, MQC, LQC)103.79%, 90.93%, 96.83%No matrix effect observed

HQC, MQC, LQC = High, Medium, and Low Quality Control samples.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (50 µL) Add_IS Spike with Internal Standard Sample->Add_IS Vortex1 Vortex (30s) Add_IS->Vortex1 Add_ACN Add Acetonitrile (100 µL) Vortex1->Add_ACN Vortex2 Vortex (1-5 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 5 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Data Data Acquisition & Processing Inject->Data troubleshooting_flow Start Low Apalutamide Recovery Check_PPT Is Protein Precipitation Complete? Start->Check_PPT Check_Transfer Are Transfer Steps Accurate? Check_PPT->Check_Transfer Yes Sol_Ratio Increase Solvent:Plasma Ratio (e.g., 3:1 or 4:1) Check_PPT->Sol_Ratio No Check_Stability Is Analyte Stable? Check_Transfer->Check_Stability Yes Sol_Pipette Verify Pipette Calibration & Improve Supernatant Transfer Check_Transfer->Sol_Pipette No Sol_Stability Perform Bench-Top and Freeze-Thaw Stability Tests Check_Stability->Sol_Stability No Sol_Vortex Increase Vortex Time & Add Incubation Step (4°C) Sol_Ratio->Sol_Vortex

References

How to handle potential isotopic interference in Apalutamide-d7 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling potential isotopic interference during the analysis of Apalutamide-d7.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference in mass spectrometry occurs when ions with the same mass-to-charge ratio (m/z) as the ion of interest are detected, leading to inaccurate measurements.[1] In the analysis of this compound, the primary concern is the contribution of the naturally occurring isotopes of unlabeled Apalutamide to the signal of the deuterated internal standard (this compound). At high concentrations of Apalutamide, the signal from its heavy isotopes (e.g., those containing multiple ¹³C atoms) can overlap with the m/z of this compound, causing a falsely elevated response for the internal standard.[2]

Q2: Why is this compound used as an internal standard?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis.[3] This is because it has nearly identical chemical and physical properties to the unlabeled analyte (Apalutamide). It co-elutes with the analyte, experiences similar matrix effects and ionization efficiency, and can correct for variations during sample preparation and analysis. Using a highly deuterated standard like d7 provides a significant mass shift from the unlabeled compound, which helps to minimize the impact of isotopic interference from the analyte's naturally occurring isotopes.

Q3: What are the typical MRM transitions for Apalutamide and its deuterated analogs?

A3: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for the specificity and sensitivity of the analysis. Based on published methods, the following transitions are commonly used:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Apalutamide478.09447.05
Apalutamide478450
Apalutamide-d3481453
Apalutamide-d4Not SpecifiedNot Specified

Note: Specific transitions for this compound are not explicitly detailed in the provided search results but would be determined by adding 7 Da to the precursor mass of Apalutamide and identifying a stable product ion.

Q4: Can the position of the deuterium (B1214612) labels on this compound affect the analysis?

A4: Yes, the position and stability of the deuterium labels are crucial. Deuterium atoms on certain chemical positions can undergo back-exchange with protons from the solvent or matrix, particularly under acidic or basic conditions. This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is essential to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.

Troubleshooting Guides

Problem: High or variable internal standard (this compound) response at high analyte (Apalutamide) concentrations.

This issue may indicate isotopic interference from the unlabeled analyte.

Troubleshooting Workflow

G A High/Variable IS Response at High Analyte Concentration B Assess Contribution of Unlabeled Analyte to IS Signal A->B C Prepare a High Concentration Standard of Unlabeled Apalutamide B->C Yes J No Significant Contribution. Investigate Other Causes (e.g., Matrix Effects, Contamination) B->J No D Analyze and Monitor the MRM Transition of this compound C->D E Is a Significant Signal Observed? D->E F Optimize Chromatographic Separation E->F Yes G Consider a Higher Mass-Labeled IS (e.g., ¹³C, ¹⁵N) E->G Yes H Implement Mathematical Correction E->H Yes I Issue Resolved F->I G->I H->I

Caption: Troubleshooting workflow for isotopic interference.

Experimental Protocol: Assessing Contribution from Internal Standard

  • Prepare a Blank Sample: Use a matrix sample (e.g., plasma) that does not contain the analyte or the internal standard.

  • Prepare a High-Concentration Analyte Sample: Spike the blank matrix with a high concentration of unlabeled Apalutamide (e.g., at the upper limit of quantitation).

  • Analyze the Sample: Inject this sample into the LC-MS/MS system and monitor the MRM transition for this compound.

  • Evaluate the Response: If a significant peak is observed at the retention time of Apalutamide, it indicates that the heavy isotopes of the unlabeled analyte are contributing to the internal standard's signal. The response should ideally be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.

Problem: Poor peak shape for Apalutamide and this compound.

Poor chromatography can exacerbate issues with interference and lead to inaccurate integration.

Troubleshooting Workflow

G A Poor Peak Shape (Tailing, Fronting, Splitting) B Check Mobile Phase Composition A->B E Evaluate Column Condition A->E G Optimize Sample Solvent A->G C Adjust Organic/Aqueous Ratio B->C Adjust D Verify pH and Additives (e.g., Formic Acid) B->D Verify I Issue Resolved C->I D->I F Perform Column Wash or Replace Column E->F Degraded F->I H Reconstitute in Mobile Phase G->H Incompatible H->I

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocol: LC Method Optimization

  • Mobile Phase Composition: The ratio of the aqueous and organic phases is crucial. For Apalutamide, successful methods have used mobile phases such as 55% acetonitrile (B52724) with 0.1% formic acid and 45% water with 0.1% formic acid. Experiment with adjusting this ratio to improve peak symmetry.

  • Column Choice: C18 columns are commonly used for Apalutamide analysis. Ensure the column is not degraded and is appropriate for the application.

  • Flow Rate: Optimize the flow rate for your specific column dimensions. A flow rate of 0.4 mL/min has been used with a 4.6 mm ID column.

  • Sample Solvent: The solvent used to reconstitute the sample after extraction should be compatible with the mobile phase. Reconstituting the dried extract in the mobile phase is a common practice.

Key Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and effective method for extracting Apalutamide from plasma.

  • Thaw plasma samples (calibration standards, QC samples, and study samples) at room temperature.

  • Vortex the samples for 3 minutes.

  • Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the sample for an additional 5 minutes.

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 1.0 µL) into the LC-MS/MS system for analysis.

LC-MS/MS Parameters

The following table summarizes typical parameters for Apalutamide analysis. These should be optimized for your specific instrument and application.

ParameterSettingReference
LC System
ColumnUltimate XB-C18 (50 x 4.6 mm, 5 µm) or Atlantis dC18
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient/IsocraticIsocratic (e.g., 45% A / 55% B)
Flow Rate0.4 - 0.8 mL/min
Injection Volume1.0 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Ion Spray Voltage5500 V
Source Temperature500°C
Curtain Gas (CUR)40 psi
Nebulizer Gas (GAS1)50 psi
Auxiliary Gas (GAS2)50 psi
Collision Gas (CAD)Medium
Dwell Time50 ms

Compound-Specific MS Parameters

CompoundDeclustering Potential (DP)Entrance Potential (EP)Collision Energy (CE)Collision Exit Potential (CXP)Reference
Apalutamide260 V10 V33 eV15 V
N-desmethyl apalutamide260 V10 V34 eV15 V
Apalutamide-d4 (IS)260 V10 V33 eV15 V

Note: These parameters for Apalutamide-d4 can serve as a starting point for optimizing this compound.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Apalutamide Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Apalutamide and its active metabolite, N-desmethyl Apalutamide, in human plasma. While direct inter-laboratory cross-validation studies are not extensively published, this document serves as a comparative analysis of various validated methods, offering insights into their performance and protocols. The data presented is compiled from several studies to facilitate the selection and implementation of robust analytical procedures.

Comparative Analysis of Analytical Method Performance

The following tables summarize the performance characteristics of different validated analytical methods for Apalutamide quantification. These methods, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), have been demonstrated to be sensitive, specific, accurate, and precise.[1]

Table 1: Performance Characteristics of a Validated LC-MS/MS Method

ParameterPerformance
Linearity Range300 - 12000 ng/mL[2]
Correlation Coefficient (r²)> 0.99[3]
Lower Limit of Quantification (LLOQ)300 ng/mL[3]
Intra-day Precision (%CV)< 4.21%[3]
Inter-day Precision (%CV)< 4.21%
Intra-day Accuracy (%RE)-4.32% to +4.37%
Inter-day Accuracy (%RE)Data not available
Mean Recovery97.45%

Table 2: Performance Characteristics of a Validated HPLC-UV Method

ParameterPerformance
Linearity Range2 - 10 µg/mL
Correlation Coefficient (r)0.99
Lower Limit of Detection (LOD)1.2 ng/mL
Lower Limit of Quantification (LLOQ)3.6 ng/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Mean Assay of Marketed Formulation99.86%

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are outlines of the key experimental protocols for the LC-MS/MS and HPLC-UV methods.

Protocol 1: LC-MS/MS Method for Apalutamide in Human Plasma

This method provides a sensitive and specific approach for the simultaneous quantification of Apalutamide and its active metabolite, N-desmethyl Apalutamide.

1. Sample Preparation (Protein Precipitation)

  • A straightforward protein precipitation technique is used for sample preparation.

2. Chromatographic Conditions

  • Column: Ultimate XB-C18, 50 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Acetonitrile

  • Mobile Phase B: 0.1% Formic Acid in Water

  • Composition: Isocratic: 55% A : 45% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • MRM Transitions: Specific transitions for Apalutamide and its metabolite are monitored.

Protocol 2: HPLC-UV Method for Apalutamide in Human Plasma

This method offers a reliable alternative for the quantification of Apalutamide.

1. Sample Preparation (Protein Precipitation)

  • Plasma samples are pre-treated using a protein precipitation technique.

2. Chromatographic Conditions

  • Column: Agilent Eclipse XDB C8 (150 x 4.6 mm, 5µm)

  • Mobile Phase: Acetonitrile: 0.1M Phosphate Buffer (pH-4.60) in a 60:40 ratio

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Retention Time: Approximately 4.5 minutes for Apalutamide

Visualizing Key Processes and Pathways

To further clarify the concepts and workflows discussed, the following diagrams have been generated.

G cluster_pathway Apalutamide Mechanism of Action Androgen Androgen AR Androgen Receptor (AR) (in cytoplasm) Androgen->AR Binds AR_Complex Androgen-AR Complex AR->AR_Complex Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Translocation Nuclear Translocation Apalutamide->Translocation Inhibits DNA_Binding DNA Binding Apalutamide->DNA_Binding Inhibits AR_Complex->Translocation Translocation->DNA_Binding Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription Tumor_Growth Prostate Cancer Cell Growth Gene_Transcription->Tumor_Growth

Caption: Apalutamide's signaling pathway and mechanism of action.

G cluster_workflow Inter-Laboratory Cross-Validation Workflow Start Start: Define Validation Plan Protocol Standardized Analytical Protocol Start->Protocol LabA Laboratory A (Reference Lab) Protocol->LabA LabB Laboratory B (Receiving Lab) Protocol->LabB SamplePrepA Sample Analysis LabA->SamplePrepA SamplePrepB Sample Analysis LabB->SamplePrepB DataA Generate Data A SamplePrepA->DataA DataB Generate Data B SamplePrepB->DataB Comparison Compare Results (Statistical Analysis) DataA->Comparison DataB->Comparison Report Generate Validation Report Comparison->Report G cluster_validation Key Parameters of Analytical Method Validation Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Stability Stability Validation->Stability LLOQ LLOQ Validation->LLOQ

References

The Gold Standard for Bioanalysis: A Comparative Guide to Internal Standards for Apalutamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Apalutamide, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of Apalutamide-d7 and other internal standards, supported by a review of established analytical methodologies and performance data.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS co-elutes with the analyte and exhibits similar ionization characteristics, thereby compensating for variations in sample preparation, injection volume, and instrument response. For Apalutamide analysis, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard due to their near-identical physicochemical properties to the parent drug. However, other deuterated analogs and structurally similar compounds are also utilized. This guide will delve into a comparison of these options.

Performance Comparison of Internal Standards for Apalutamide Analysis

Table 1: Performance Characteristics of LC-MS/MS Methods with Deuterated Internal Standards for Apalutamide

ParameterApalutamide-d3[1][2]Apalutamide-d4
Linearity Range1.02 - 2030 ng/mL0.025 - 20 µg/mL
Intra-day Precision (%CV)2.51 - 6.09%1.7 - 4.7%
Inter-day Precision (%CV)2.11 - 8.44%3.2 - 9.8%
Intra-day Accuracy (%RE)Within ±15%-5.8 - 1.7%
Inter-day Accuracy (%RE)Within ±15%-6.5 - -4.0%
Extraction RecoveryNot explicitly reported104.4 - 109.7%

Table 2: Performance Characteristics of an LC-MS/MS Method with a Non-Deuterated Internal Standard for Apalutamide

ParameterCanagliflozin[3][4]
Linearity Range300 - 12000 ng/mL
Intra-day Precision (%RSD)< 4.21%
Inter-day Precision (%RSD)< 4.21%
Accuracy (%RE)-4.32 to 2.45%
Extraction Recovery> 93.0%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following section outlines typical experimental protocols for the quantification of Apalutamide in biological matrices using both deuterated and non-deuterated internal standards.

Method 1: Apalutamide Analysis using a Deuterated Internal Standard (Apalutamide-d3)

This protocol is based on a validated LC-ESI-MS/MS method for the quantification of Apalutamide in mice plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add the internal standard solution (Apalutamide-d3).

  • Add a protein precipitating agent (e.g., acetonitrile).

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: Atlantis dC18 column

  • Mobile Phase: Isocratic elution with 0.2% formic acid in water and acetonitrile (B52724) (20:80, v/v)

  • Flow Rate: 0.8 mL/min

  • Run Time: 2.5 minutes

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Apalutamide: m/z 478 → 450

    • Apalutamide-d3: m/z 481 → 453

Method 2: Apalutamide Analysis using a Non-Deuterated Internal Standard (Canagliflozin)

This protocol is based on a validated LC-MS/MS method for the analysis of Apalutamide in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add the internal standard solution (Canagliflozin).

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: Inertsil C18 analytical column (50×4.6 mm i.d., 5 µm)

  • Mobile Phase: Isocratic elution with 0.1% formic acid and acetonitrile (20:80, v/v)

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Apalutamide: m/z 478.09 → 447.05

    • Canagliflozin: m/z 445.14 → 267.12

Apalutamide's Mechanism of Action: A Signaling Pathway Overview

Apalutamide is a potent and selective non-steroidal antiandrogen (NSAA) that functions by inhibiting the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth and proliferation. The following diagram illustrates the mechanism of action of Apalutamide.

Apalutamide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to AR_nucleus AR AR->AR_nucleus Nuclear Translocation Apalutamide_Inhibition_2 X Apalutamide Apalutamide Apalutamide->AR Apalutamide_Inhibition_1 X DNA DNA (Androgen Response Elements) AR_nucleus->DNA Binds to Apalutamide_Inhibition_3 X GeneTranscription Gene Transcription DNA->GeneTranscription Initiates CellGrowth Tumor Cell Growth & Proliferation GeneTranscription->CellGrowth Apalutamide_Inhibition_1->AR Apalutamide_Inhibition_2->AR_nucleus Apalutamide_Inhibition_3->DNA

Apalutamide's inhibitory action on the Androgen Receptor signaling pathway.

Apalutamide exerts its therapeutic effect through a multi-faceted inhibition of the AR signaling pathway:

  • Competitive Inhibition of Androgen Binding: Apalutamide directly binds to the ligand-binding domain of the AR, competitively inhibiting the binding of androgens like testosterone.

  • Prevention of Nuclear Translocation: By binding to the AR, Apalutamide prevents the conformational changes required for the receptor to translocate from the cytoplasm into the nucleus.

  • Inhibition of DNA Binding: Apalutamide further impedes the AR signaling pathway by preventing the binding of the AR to androgen response elements (AREs) on the DNA.

  • Impeding AR-mediated Transcription: Ultimately, by blocking the binding of AR to DNA, Apalutamide inhibits the transcription of androgen-dependent genes that are critical for prostate cancer cell growth and survival.

Conclusion

The choice of an internal standard is a critical factor in the development of robust and reliable bioanalytical methods for Apalutamide. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard due to their ability to closely mimic the behavior of the analyte, thereby providing superior correction for analytical variability. While non-deuterated, structurally similar internal standards can be used, they may not offer the same level of accuracy and precision. The experimental protocols and performance data presented in this guide, compiled from various validated methods, can assist researchers in selecting the most appropriate internal standard and developing a high-quality analytical method for their specific needs.

References

A Comparative Guide to Apalutamide-d7 versus Apalutamide-d3 as Internal Standards for LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of apalutamide (B1683753), a potent second-generation androgen receptor inhibitor, in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this purpose, owing to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS-based bioanalysis to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

This guide provides a comprehensive comparison of two deuterated analogs of apalutamide, apalutamide-d7 and apalutamide-d3 (B15128757), for their use as internal standards in the LC-MS/MS quantification of apalutamide. While extensive data from validated methods are available for apalutamide-d3, similar detailed public data for this compound is less common. This guide will present the available experimental data for apalutamide-d3 and offer a discussion on the theoretical considerations for choosing between these two internal standards.

Data Presentation: Performance of Apalutamide-d3 as an Internal Standard

Multiple studies have successfully developed and validated LC-MS/MS methods for the quantification of apalutamide in biological matrices, such as mouse and human plasma, using apalutamide-d3 as the internal standard.[1] The key performance characteristics from a representative study are summarized in the table below.

Performance MetricResult
Linearity Range 1.02 - 2030 ng/mL
Correlation Coefficient (r) > 0.995
Intra-day Precision (%RSD) 2.51 - 6.09%
Inter-day Precision (%RSD) 2.11 - 8.44%
Intra-day Accuracy (%RE) Within ±15%
Inter-day Accuracy (%RE) Within ±15%
Mean Recovery > 90%

Data extracted from a validated LC-MS/MS method for the quantification of apalutamide in mouse plasma using apalutamide-d3 as the internal standard.[1]

Theoretical Comparison: this compound vs. Apalutamide-d3

In the absence of direct comparative experimental data for this compound, a theoretical assessment can guide the selection process.

Apalutamide-d3:

  • Proven Performance: As demonstrated in the table above and in multiple publications, apalutamide-d3 has a proven track record as a reliable internal standard for apalutamide quantification.[1]

  • Co-elution: Due to the minimal structural difference, apalutamide-d3 closely co-elutes with the unlabeled analyte, which is ideal for compensating for matrix effects.[1]

  • Sufficient Mass Difference: The +3 Da mass difference is generally sufficient to prevent isotopic cross-contribution, especially with high-resolution mass spectrometers.

This compound:

  • Greater Mass Difference: A key theoretical advantage of this compound is its larger mass difference (+7 Da) from the unlabeled analyte. This significantly reduces the risk of isotopic overlap or "crosstalk" between the analyte and the internal standard, particularly on lower-resolution mass spectrometers.

  • Reduced Risk of Isotopic Contribution: The higher degree of deuteration minimizes the potential for the M+1 and M+2 isotopic peaks of the analyte to interfere with the signal of the internal standard.

  • Potential for Different Fragmentation: While generally similar, a higher degree of deuteration can sometimes lead to minor differences in fragmentation patterns, which would need to be considered during method development.

Considerations for Selection:

  • Mass Spectrometer Resolution: For laboratories using high-resolution mass spectrometers, the risk of isotopic interference with apalutamide-d3 is minimal, and its proven performance makes it a robust choice. For those using lower-resolution instruments, the greater mass separation offered by this compound might be advantageous.

  • Isotopic Purity: The isotopic purity of the internal standard is crucial. It is essential to obtain a certificate of analysis for any deuterated standard to ensure a high percentage of the desired labeled species and minimal presence of the unlabeled analyte.

  • Commercial Availability and Cost: The availability and cost of both standards from reputable suppliers are practical factors to consider.

Experimental Protocols

Below is a detailed methodology for a validated LC-MS/MS method for the quantification of apalutamide in plasma using apalutamide-d3 as an internal standard. This protocol can serve as a starting point for researchers developing their own assays.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of apalutamide-d3 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of apalutamide from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Apalutamide: m/z 478.1 → 450.1

    • Apalutamide-d3: m/z 481.1 → 453.1

Mandatory Visualization

Internal_Standard_Selection_Workflow Workflow for Internal Standard Selection in LC-MS/MS Bioanalysis cluster_0 Initial Assessment cluster_1 Selection Criteria cluster_2 Method Development & Validation cluster_3 Decision start Define Analyte and Matrix lit_review Literature Review for Existing Methods start->lit_review availability Check Commercial Availability of SIL-IS lit_review->availability physchem Physicochemical Similarity to Analyte availability->physchem mass_shift Sufficient Mass Shift (e.g., +3 Da or more) physchem->mass_shift stability Isotopic Stability (No H/D Exchange) mass_shift->stability purity High Isotopic and Chemical Purity stability->purity method_dev Develop LC-MS/MS Method purity->method_dev validation Validate Method (Precision, Accuracy, Matrix Effect) method_dev->validation pass Validation Successful validation->pass Meets Acceptance Criteria fail Validation Fails validation->fail Does Not Meet Criteria reselect Re-evaluate and Select Alternative IS fail->reselect reselect->availability

References

A Comparative Guide to the Quantification of Apalutamide: Assessing Linearity, Precision, and Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published methodologies for the quantification of Apalutamide in biological matrices, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). The information herein is compiled from various validated bioanalytical methods to assist researchers in selecting and implementing robust quantification assays. The quantification of Apalutamide, a potent androgen receptor inhibitor, is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1]

Data Presentation: A Comparative Analysis of Apalutamide Quantification Methods

The following tables summarize the performance characteristics of different validated methods for Apalutamide quantification. LC-MS/MS is a commonly adopted method due to its high sensitivity and selectivity.[1][2]

Table 1: Linearity of Apalutamide Quantification Methods

MethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
LC-MS/MS Method 1Human Plasma300–12000> 0.99
LC-MS/MS Method 2Mice Plasma1.02–2030> 0.995
UPLC-MS/MSHuman Plasma0.307–200.0130.999
HPLC-UVSpiked Human Plasma2000–10000Not Reported
RP-HPLCBulk/Formulation6000–140000.99

Table 2: Precision of Apalutamide Quantification Methods

MethodMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)
LC-MS/MS Method 1Human Plasma< 4.21%< 4.21%
LC-MS/MS Method 2Mice Plasma2.51–6.09%2.11–8.44%
UPLC-MS/MSHuman Plasma3.86–4.87%3.86–4.87%
HPLC-UVSpiked Human Plasma0–2%0–2%
RP-HPLCBulk/Formulation< 2%< 2%

Table 3: Accuracy of Apalutamide Quantification Methods

MethodMatrixAccuracy (% Recovery / % Bias)
LC-MS/MS Method 1Human Plasma-4.32 to 2.45% (relative error)
LC-MS/MS Method 2Mice Plasma2.11–8.44%
UPLC-MS/MSHuman Plasma90.93–103.79% (recovery)
HPLC-UVSpiked Human Plasma90–100% (recovery)
RP-HPLCBulk/Formulation98–102% (recovery)

Experimental Protocols

The following sections detail common methodologies for the quantification of Apalutamide, synthesized from the referenced literature.

Sample Preparation

Two primary extraction techniques are commonly reported:

  • Liquid-Liquid Extraction (LLE):

    • To a plasma sample (e.g., 100 µL), add the internal standard solution.

    • Add an extraction solvent, such as ethyl acetate (B1210297) (e.g., 3 mL).[3]

    • Vortex mix for a specified time (e.g., 10 minutes).

    • Centrifuge to separate the organic and aqueous layers (e.g., 4000 rpm for 5 minutes).[1]

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Protein Precipitation (PPT):

    • To a plasma sample (e.g., 50 µL), add the internal standard.

    • Add a precipitating agent, typically 3 volumes of acetonitrile.

    • Vortex mix thoroughly to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Inject an aliquot of the clear supernatant directly into the LC-MS/MS system or after dilution with the mobile phase.

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: A C18 analytical column is frequently used (e.g., Inertsil 50x4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mobile phase is often employed, consisting of an acidic aqueous component and an organic solvent. Examples include 0.1% Formic acid in water and Acetonitrile (20:80, v/v) or 0.2% Formic acid in water and Acetonitrile (20:80, v/v).

    • Flow Rate: Typical flow rates range from 0.8 to 1.0 mL/min.

    • Injection Volume: Varies depending on the sensitivity required, typically 5-10 µL.

  • Mass Spectrometric Conditions:

    • System: A triple quadrupole mass spectrometer is utilized for its high selectivity and sensitivity.

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for Apalutamide analysis.

    • Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for both Apalutamide and its internal standard. This ensures high specificity by filtering out background noise. Common transitions are m/z 478.09 → 447.05 for Apalutamide.

HPLC-UV Method
  • Chromatographic Conditions:

    • Column: An Agilent Eclipse XDB C8 column (150 x 4.6 mm, 5µm) has been used.

    • Mobile Phase: A mixture of Acetonitrile and 0.1M Phosphate Buffer (pH adjusted to 4.60) in a 60:40 ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 245 nm.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Detection (MRM) ionization->detection quantification Quantification detection->quantification G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analysis Analysis inject->analysis

References

Isotope Dilution Mass Spectrometry: The Gold Standard for Absolute Quantification of Apalutamide

Author: BenchChem Technical Support Team. Date: December 2025

Apalutamide, a non-steroidal antiandrogen agent, is a cornerstone in the treatment of prostate cancer.[1] Accurate and precise quantification of Apalutamide in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[2][3] This guide provides a comprehensive comparison of Isotope Dilution Mass Spectrometry (IDMS) with other analytical techniques for the absolute quantification of Apalutamide, supported by experimental data and detailed protocols.

Isotope Dilution Mass Spectrometry (IDMS), typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the preferred method for the bioanalysis of Apalutamide due to its high sensitivity, selectivity, and accuracy.[3] The core principle of IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., Apalutamide-¹³C,d₃, Apalutamide-d3, or Apalutamide-d4) as an internal standard (IS) at the very beginning of the sample preparation process.[4] This stable isotope-labeled internal standard (SIL-IS) is chemically and physically identical to the analyte, ensuring it experiences the same variations during extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, precise and accurate quantification can be achieved, effectively compensating for matrix effects and procedural losses.

Comparative Analysis of Quantification Methods

While IDMS (LC-MS/MS with a SIL-IS) is considered the gold standard, other methods such as LC-MS/MS with a non-isotope labeled internal standard and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are also utilized. The following table summarizes the key performance characteristics of these methods based on published data.

ParameterIsotope Dilution Mass Spectrometry (LC-MS/MS with SIL-IS)LC-MS/MS (with non-SIL-IS)HPLC-UV
Linearity Range 1.02 - 2030 ng/mL300 - 12000 ng/mL2 - 10 µg/mL (2000 - 10000 ng/mL)
Lower Limit of Quantification (LLOQ) 1.02 ng/mL300 ng/mL2 µg/mL (2000 ng/mL)
Intra-day Precision (%CV) < 8.44%< 4.21%< 2%
Inter-day Precision (%CV) < 6.09%< 4.21%< 2%
Intra-day Accuracy (%RE) 2.11% to 8.44%-4.32% to +4.37%Within acceptable limits
Inter-day Accuracy (%RE) Not explicitly stated, but within acceptable limits-4.32% to +2.45%Within acceptable limits
Mean Extraction Recovery > 93.0% (Protein Precipitation)> 93.0% (Liquid-Liquid Extraction)90% to 100% (Protein Precipitation)
Internal Standard Apalutamide-d3, Apalutamide-d4, Apalutamide-¹³C,d₃Canagliflozin, BudesonideBudesonide
Detection Method Tandem Mass SpectrometryTandem Mass SpectrometryUV Detection

Experimental Workflows and Methodologies

The choice of analytical method dictates the experimental workflow. Below are diagrams illustrating the typical workflow for IDMS and a comparison of the different quantification approaches.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Addition of Stable Isotope-Labeled IS (e.g., Apalutamide-¹³C,d₃) s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 a1 Injection into U/HPLC System s5->a1 a2 Chromatographic Separation (e.g., C18 column) a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MRM mode) a3->a4 d1 Peak Integration for Apalutamide and IS a4->d1 d2 Calculation of Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for Apalutamide quantification using IDMS.

cluster_idms Isotope Dilution Mass Spectrometry (IDMS) cluster_lcmsms LC-MS/MS (non-SIL-IS) cluster_hplcuv HPLC-UV idms_node Highest Specificity & Accuracy Compensates for matrix effects Requires SIL-IS and MS detector lcmsms_node High Sensitivity & Specificity Prone to matrix effects Requires MS detector hplcuv_node Lower Sensitivity & Specificity Cost-effective & widely available Susceptible to interferences start Choice of Quantification Method start->idms_node Gold Standard start->lcmsms_node Alternative start->hplcuv_node Alternative

Caption: Comparison of Apalutamide quantification methods.

Detailed Experimental Protocols

Isotope Dilution Mass Spectrometry (LC-MS/MS with SIL-IS)

This protocol is a representative example based on methodologies described in the literature.

a. Materials and Reagents:

  • Analytes: Apalutamide reference standard.

  • Internal Standard (IS): Apalutamide-¹³C,d₃, Apalutamide-d3, or Apalutamide-d4.

  • Reagents: HPLC grade acetonitrile (B52724), methanol (B129727), water, and formic acid.

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

b. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Apalutamide and the SIL-IS in methanol or a suitable organic solvent.

  • Working Standard Solutions: Perform serial dilutions of the Apalutamide stock solution with 50% acetonitrile or methanol to prepare working standards for the calibration curve and quality control (QC) samples.

  • IS Working Solution: Dilute the SIL-IS stock solution with acetonitrile to a final concentration (e.g., 300 ng/mL).

c. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add a specified volume of the IS working solution.

  • Add three volumes of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge the samples at high speed (e.g., 5000 rpm for 15 minutes at 5°C) to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Inertsil C18, 50x4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. A typical isocratic condition could be 20:80 (v/v) of the aqueous and organic phases.

  • Flow Rate: 0.4 - 0.8 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Apalutamide and its SIL-IS are monitored. For example:

    • Apalutamide: m/z 478.09 → 447.05

    • Apalutamide-d3: m/z 481 → 453

    • Apalutamide-¹³C,d₃: m/z 482.1 → 453.1 (predicted)

HPLC-UV Method

This protocol is based on a published HPLC-UV method for Apalutamide quantification.

a. Materials and Reagents:

  • Analytes: Apalutamide reference standard.

  • Internal Standard (IS): Budesonide.

  • Reagents: HPLC grade acetonitrile, 0.1M Phosphate Buffer (pH 4.6).

  • Biological Matrix: Spiked human plasma.

b. Preparation of Solutions:

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Apalutamide and Budesonide in acetonitrile.

  • Working Standard Solutions: Dilute the Apalutamide stock solution to achieve concentrations ranging from 2-10 µg/mL. Prepare a working solution of Budesonide at 10 µg/mL.

c. Sample Preparation (Protein Precipitation):

  • Spike blank plasma with the appropriate working standard solutions of Apalutamide and the Budesonide IS.

  • Perform protein precipitation, likely with acetonitrile.

  • Centrifuge and collect the supernatant for analysis.

d. HPLC-UV Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB C8 Column (150 × 4.6 mm).

  • Mobile Phase: A mixture of Acetonitrile and 0.1M Phosphate Buffer (pH 4.6) in a 60:40 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 245 nm.

Apalutamide's Mechanism of Action

Apalutamide functions as a potent androgen receptor (AR) inhibitor. In prostate cancer, the growth of cancer cells is often driven by androgens. Apalutamide works by binding to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation, DNA binding, and AR-mediated gene transcription. This disruption of the AR signaling pathway ultimately inhibits the proliferation of prostate cancer cells. The metabolism of Apalutamide is primarily carried out by the cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of an active metabolite, N-desmethyl apalutamide.

cluster_cell Prostate Cancer Cell cluster_nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Nucleus Nucleus AR->Nucleus Translocates DNA DNA AR->DNA Binds to DNA Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR Prevents Translocation Apalutamide->DNA Inhibits DNA Binding Gene Gene Transcription (Cell Growth & Proliferation) DNA->Gene Initiates

Caption: Mechanism of action of Apalutamide.

References

A Comparative Pharmacokinetic Analysis of Apalutamide and Its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

Apalutamide (B1683753), a potent second-generation androgen receptor (AR) inhibitor, has become a cornerstone in the treatment of advanced prostate cancer.[1] To enhance its pharmacokinetic properties, a deuterated version of apalutamide has been developed. This guide provides a detailed comparison of the pharmacokinetic profiles of apalutamide and its deuterated counterpart, supported by preclinical data. The information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Strategic deuteration of apalutamide at the N-methyl position has demonstrated a significant improvement in its pharmacokinetic profile in preclinical models. This modification, which involves replacing hydrogen atoms with their heavier isotope deuterium, slows down the metabolic breakdown of the drug.[1] This "deuterium kinetic isotope effect" leads to increased drug exposure and a longer half-life.[1] Preclinical studies indicate that deuterated apalutamide may offer the potential for a reduced or less frequent dosing schedule compared to the non-deuterated form, while maintaining or even enhancing therapeutic exposure.[1]

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters of apalutamide and its N-trideuteromethyl deuterated analog from a preclinical study following oral administration.

ParameterApalutamideDeuterated ApalutamideFold Change
Cmax (ng/mL) 1850 ± 2102540 ± 3201.37
AUC (ng·h/mL) 12300 ± 150021500 ± 28001.75
Tmax (h) 2.02.0-
Half-life (t½) (h) ~3 days (steady-state in humans)Not explicitly stated, but expected to be longer-

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.

Mechanism of Action: Androgen Receptor Signaling Pathway

Apalutamide functions by competitively inhibiting the androgen receptor signaling pathway, a critical driver of prostate cancer cell proliferation.[1] It binds directly to the ligand-binding domain of the androgen receptor, which in turn prevents AR nuclear translocation, DNA binding, and the transcription of AR-mediated genes.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Apalutamide Androgen Androgen (e.g., Testosterone) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Apalutamide Apalutamide Apalutamide->AR Inhibits Nuclear Translocation Apalutamide->AR_HSP Prevents Androgen Binding Apalutamide->ARE Inhibits DNA Binding

Androgen Receptor Signaling Pathway and Apalutamide's Mechanism of Action.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

A representative experimental workflow for a comparative pharmacokinetic study is outlined below.

PK_Workflow cluster_study_prep Study Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Bioanalysis and Data Interpretation Animal_Acclimation Animal Acclimation (e.g., Male Sprague-Dawley rats) Dosing_Groups Randomization into Dosing Groups Animal_Acclimation->Dosing_Groups Formulation Formulation Preparation (Suspension in vehicle) Dosing Oral Gavage Administration Formulation->Dosing Dosing_Groups->Dosing Blood_Collection Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Collection Plasma_Processing Plasma Separation (Centrifugation) Blood_Collection->Plasma_Processing Storage Sample Storage (-80°C) Plasma_Processing->Storage LC_MS LC-MS/MS Analysis Storage->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) LC_MS->PK_Analysis Comparison Comparative Assessment PK_Analysis->Comparison

Workflow for a Comparative In Vivo Pharmacokinetic Study.

1. Animal Model:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimation: A minimum of a 5-day acclimation period is recommended before the study begins.

2. Formulation and Dosing:

  • Vehicle: A suitable vehicle for suspension, such as 0.5% carboxymethylcellulose (CMC) in water, is used.

  • Preparation: Apalutamide and deuterated apalutamide are formulated as a suspension on the day of dosing.

  • Administration: The formulations are administered as a single dose via oral gavage.

3. Blood Sampling:

  • Schedule: Blood samples (approximately 0.2 mL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collection: Blood is collected from the tail vein or another appropriate site into heparinized tubes.

  • Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Plasma concentrations of apalutamide and deuterated apalutamide are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

1. Sample Preparation:

  • Protein Precipitation: A simple and rapid protein precipitation method is typically employed. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile) containing an internal standard.

  • Centrifugation: The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in multiple reaction monitoring (MRM) mode for sensitive and selective detection.

3. Method Validation:

  • The bioanalytical method is validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

The strategic deuteration of apalutamide presents a promising approach to improving its pharmacokinetic profile. The preclinical data strongly suggest that this modification can lead to higher systemic exposure and a longer duration of action. These findings warrant further investigation in clinical trials to confirm if these benefits translate to human subjects, potentially leading to a more convenient dosing regimen and improved therapeutic outcomes for patients with prostate cancer.

References

Evaluating Potential Cross-Reactivity of Apalutamide Metabolites in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of apalutamide (B1683753) in biological matrices is critical for pharmacokinetic assessments and therapeutic drug monitoring. A significant challenge in the development of bioanalytical assays is the potential for cross-reactivity from metabolites, which can lead to inaccurate measurements of the parent drug. This guide provides a comparative overview of analytical methods for apalutamide, with a focus on the potential for cross-reactivity from its major active metabolite, N-desmethyl apalutamide.

Comparison of Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of apalutamide and its metabolites due to its high specificity and sensitivity. In contrast, while immunoassays can offer high throughput, they are inherently more susceptible to cross-reactivity from structurally similar compounds.

The validation of bioanalytical methods in accordance with regulatory guidelines, such as those from the FDA and EMA, requires a thorough assessment of selectivity and specificity.[1] This includes demonstrating that endogenous matrix components and metabolites do not interfere with the quantification of the analyte.[2]

Table 1: Comparison of Bioanalytical Methods for Apalutamide Quantification

ParameterLC-MS/MS MethodsImmunoassays (Hypothetical)
Specificity High. Able to chromatographically separate apalutamide from its metabolites before detection by mass spectrometry. Validation studies confirm no significant interference from N-desmethyl apalutamide.[1][3]Moderate to Low. High potential for cross-reactivity with the structurally similar and active metabolite, N-desmethyl apalutamide, which could lead to an overestimation of apalutamide concentrations.
Cross-Reactivity Minimal to none. The selectivity of the mass spectrometer allows for the distinct detection of apalutamide and its metabolites based on their unique mass-to-charge ratios.Significant potential. The antibody used may recognize epitopes common to both apalutamide and N-desmethyl apalutamide, leading to a combined measurement.
Sensitivity High. Lower limits of quantification (LLOQ) are typically in the low ng/mL range, suitable for pharmacokinetic studies.[3]Variable. Sensitivity can be high, but may be compromised by the cross-reacting metabolite.
Throughput Moderate. Sample preparation and chromatographic run times can limit the number of samples analyzed per day.High. Amenable to automation and processing large numbers of samples.
Development Time Longer. Requires method development for chromatography and mass spectrometry parameters.Shorter. Once a suitable antibody is available, assay development can be relatively rapid.

Experimental Protocols

The following sections detail a typical experimental protocol for the quantification of apalutamide and N-desmethyl apalutamide in human plasma using LC-MS/MS, as described in published validation studies.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add an internal standard solution.

  • Add a protein precipitating agent, such as acetonitrile (B52724) or methanol.

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Utilize a C18 reverse-phase HPLC column to separate apalutamide and N-desmethyl apalutamide from each other and from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly employed.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). Specific precursor-to-product ion transitions for apalutamide and N-desmethyl apalutamide are monitored for quantification.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Evaluation start Blank Plasma spike_apa Spike with Apalutamide (QC samples) start->spike_apa spike_met Spike with N-desmethyl apalutamide start->spike_met spike_both Spike with Apalutamide and N-desmethyl apalutamide spike_apa->spike_both lcms Quantify Apalutamide Concentration spike_met->lcms spike_both->lcms eval_apa Assess Apalutamide Recovery lcms->eval_apa eval_met Assess Interference from Metabolite lcms->eval_met result Determine Specificity and Cross-Reactivity eval_apa->result eval_met->result

Caption: Workflow for evaluating metabolite cross-reactivity in an LC-MS/MS assay.

Apalutamide Mechanism of Action: Androgen Receptor Signaling Pathway

G cluster_cell Prostate Cancer Cell cluster_cyto Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_translocation AR Translocation AR->AR_translocation ARE Androgen Response Element (ARE) on DNA GeneTx Gene Transcription (Cell Growth, Proliferation) ARE->GeneTx Initiates AR_translocation->ARE Translocates to Nucleus AR_binding AR-DNA Binding Apalutamide Apalutamide Apalutamide->AR Blocks Binding Apalutamide->ARE Prevents Binding Apalutamide->AR_translocation Inhibits

Caption: Apalutamide inhibits multiple steps in the androgen receptor signaling pathway.

References

A Comparative Guide to Inter-day and Intra-day Precision and Accuracy for Apalutamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of apalutamide (B1683753), a non-steroidal anti-androgen medication, is critical for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies. This guide provides an objective comparison of the performance of various analytical methods for apalutamide analysis, with a focus on inter-day and intra-day precision and accuracy, supported by experimental data from published studies.

The primary analytical techniques for apalutamide quantification in biological matrices, such as human plasma, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is often preferred due to its superior sensitivity and selectivity.[1]

Performance Metrics: A Data-Driven Comparison

The precision of an analytical method is typically expressed as the relative standard deviation (%RSD), while accuracy is represented by the relative error (%RE). Inter-day precision and accuracy assess the reproducibility of the results across different days, whereas intra-day metrics evaluate reproducibility within the same day.[2] The acceptance criteria for bioanalytical method validation, as per regulatory guidelines, generally require the precision (%RSD) to be ≤15% and the accuracy (%RE) to be within ±15%, except for the lower limit of quantification (LLOQ), where ≤20% and ±20% are acceptable, respectively.[3][4]

LC-MS/MS Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted method for the bioanalysis of apalutamide due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as Apalutamide-¹³C,d₃ or Apalutamide-d3, is a common practice to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.

Method ReferenceMatrixConcentration RangeIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Kiran et al. (2022)Human Plasma300–12000 ng/mL< 4.21%< 4.21%-4.32% to 4.37%-4.32% to 4.37%
Babu et al.Human Plasma307.26–200013.87 pg/mL3.86% to 4.87%3.86% to 4.87%3.86% to 4.87%3.86% to 4.87%
Anonymous (2025)Human Plasma0.517–7.27 µg/mLNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
HPLC-UV Method

High-Performance Liquid Chromatography with UV detection offers a simpler and more cost-effective alternative to LC-MS/MS. While generally less sensitive, it can be suitable for applications where high sensitivity is not a primary requirement.

Method ReferenceMatrixConcentration RangeIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy
Kumar et al.Human Plasma2–10 µg/mL0% to 2%0% to 2%Recovery: 90% to 100%

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of key experimental protocols from the cited studies.

LC-MS/MS Method (Kiran et al., 2022)
  • Sample Preparation (Liquid-Liquid Extraction):

    • Drug and internal standard (Canagliflozin) were extracted from human plasma using ethyl acetate.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (50×4.6 mm, 5 µm).

    • Mobile Phase: 0.1% formic acid in water and acetonitrile (B52724) (20:80, v/v).

    • Flow Rate: Isocratic.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Apalutamide: m/z 478.09 → 447.05.

      • Canagliflozin (IS): m/z 445.14 → 267.12.

HPLC-UV Method (Kumar et al.)
  • Sample Preparation (Protein Precipitation):

    • Plasma samples were pre-treated using a protein precipitation technique.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB C8 (150 × 4.6 mm, 5μm).

    • Mobile Phase: Acetonitrile and 0.1M Phosphate Buffer (pH 4.60) in a 60:40 ratio.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV at 245 nm.

  • Internal Standard: Budesonide.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the bioanalysis of apalutamide in plasma.

Apalutamide Analysis Workflow General Workflow for Apalutamide Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation (for LLE) supernatant->evaporation LLE Path injection LC Injection supernatant->injection PPT Path reconstitution Reconstitution evaporation->reconstitution reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Result Reporting quantification->reporting

Caption: A generalized workflow for the bioanalytical quantification of apalutamide.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Apalutamide-d7

Author: BenchChem Technical Support Team. Date: December 2025

Apalutamide-d7, a deuterated analog of the androgen receptor inhibitor Apalutamide, requires meticulous disposal procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. As a compound utilized in pharmaceutical research and development, its handling and disposal fall under the guidelines for hazardous drugs. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

Hazard Assessment and Regulatory Compliance

This compound should be managed as a hazardous chemical waste. The Safety Data Sheet (SDS) for Apalutamide indicates potential for organ damage with prolonged or repeated exposure. Consequently, this compound waste must not be disposed of in standard trash or flushed down the drain.[1] Disposal must adhere to all applicable federal, state, and local regulations for hazardous waste, such as those outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ItemSpecification
Gloves Chemically resistant (e.g., nitrile gloves)
Eye Protection Safety glasses with side shields or chemical safety goggles
Body Protection Laboratory coat
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

This table summarizes the necessary personal protective equipment for handling this compound during disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of this compound from a laboratory setting.

Step 1: Segregation and Collection of Waste

All materials contaminated with this compound must be segregated as hazardous waste at the point of generation. This includes:

  • Unused or expired this compound

  • Empty vials and containers that held the compound

  • Contaminated lab supplies (e.g., pipette tips, weighing boats, gloves, bench paper)

Waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be kept closed when not in use.

Step 2: Labeling of Hazardous Waste

The hazardous waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The name of the chemical: "this compound"

  • The specific hazards (e.g., "Toxic")

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory

Step 3: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals. Ensure the storage area is well-ventilated.

Step 4: Arrangement for Professional Disposal

This compound waste must be disposed of through a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this material through municipal waste streams. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. The waste will typically be incinerated at a permitted hazardous waste facility.

Step 5: Documentation

Maintain a detailed record of all hazardous waste generated and disposed of. This documentation should include the quantity of waste, the date of disposal, and the name of the disposal company.

Emergency Spill Procedures

In the event of an accidental spill of this compound:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE.

  • Contain the Spill: For solid spills, carefully scoop the material into a labeled hazardous waste container. For liquid spills, use an absorbent material (e.g., chemical spill pads) to contain and absorb the liquid.

  • Clean the Area: Decontaminate the spill area with an appropriate cleaning agent. All cleanup materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal cluster_documentation Record Keeping A Don Personal Protective Equipment B Segregate this compound Waste at Source A->B C Collect in Labeled Hazardous Waste Container B->C D Store Container in Designated Secure Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange Pickup by Licensed Hazardous Waste Vendor E->F G Incineration at Permitted Facility F->G H Maintain Disposal Records G->H

References

Essential Safety and Logistical Information for Handling Apalutamide-d7

Author: BenchChem Technical Support Team. Date: December 2025

Apalutamide-d7, a deuterated form of an antineoplastic agent, requires stringent handling and disposal procedures to ensure the safety of laboratory personnel. This guide provides essential, step-by-step procedural information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. Given its classification as a potentially hazardous drug, adherence to guidelines for handling antineoplastic agents is crucial.[1][2][3]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Gloves Two pairs of chemotherapy-rated nitrile gloves.[2][4]Provides a barrier against chemical permeation. Double-gloving is a standard precaution for handling hazardous drugs.
Inner glove tucked under the gown cuff, outer glove over the cuff.Prevents skin exposure at the wrist.
Gown Disposable, lint-free polypropylene (B1209903) gown with a polyethylene (B3416737) coating.Impervious to liquids and prevents contamination of personal clothing.
Solid front with back closure.Ensures complete frontal protection.
Eye/Face Protection Safety goggles with side-shields or a full-face shield.Protects against splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization. A self-contained breathing apparatus may be necessary for spill cleanup.Prevents inhalation of the compound.

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

  • Ventilation: Ensure adequate ventilation in the handling area.

  • Emergency Equipment: An accessible safety shower and eyewash station are mandatory.

2. Handling the Compound:

  • Donning PPE: Before handling, put on all required PPE in the correct order (gown, inner gloves, mask/respirator, eye protection, outer gloves).

  • Weighing and Reconstitution: If working with the solid form, conduct all weighing and reconstitution procedures within a ventilated enclosure to prevent the generation of dust and aerosols.

  • Solution Handling: When working with solutions, exercise caution to avoid splashes and spills.

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all work surfaces with an appropriate cleaning solution.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Ventilated Enclosure prep1->prep2 handle1 Weigh/Reconstitute Solid prep2->handle1 handle2 Handle Solution handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, must be considered hazardous waste.

  • Segregate this waste into clearly labeled, sealed containers.

2. Disposal Procedure:

  • Dispose of all this compound waste through a licensed hazardous material disposal company.

  • Do not dispose of unused this compound in the trash or down the drain.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Logical Relationship for Disposal of this compound Waste

Disposal Plan for this compound start Waste Generation segregate Segregate as Hazardous Waste start->segregate container Place in Labeled, Sealed Container segregate->container licensed_disposal Dispose via Licensed Contractor container->licensed_disposal end Disposal Complete licensed_disposal->end

Caption: Step-by-step disposal plan for this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。